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  • Product: (2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride
  • CAS: 188181-71-7

Core Science & Biosynthesis

Foundational

Physical and chemical properties of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride Introduction (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride is a non-proteinogenic amino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride

Introduction

(2S,5S)-2,5-diaminohexanedioic acid dihydrochloride is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a stereoisomer of 2,5-diaminoadipic acid, its specific spatial arrangement of functional groups offers a unique scaffold for the design of novel therapeutics, particularly in the realm of enzyme inhibition and peptide mimetics. This guide provides a comprehensive overview of its core physical and chemical properties, outlines robust experimental protocols for its characterization, and offers insights into its handling and application for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure. (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride is the hydrochloride salt form of a specific stereoisomer of 2,5-diaminohexanedioic acid. The dihydrochloride form enhances stability and solubility in aqueous media, making it more amenable to experimental and pharmaceutical handling.

The stereochemistry, designated as (2S,5S), is crucial. The "S" configuration at both chiral centers (C2 and C5) defines the three-dimensional orientation of the amino and carboxyl groups, which in turn governs its biological activity and interaction with chiral targets like enzymes and receptors.

Caption: 2D structure of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride.

Physicochemical Properties

A summary of the core physicochemical data is essential for any laboratory work. The following table consolidates key identifiers and properties for this compound. It is important to note that while some data, such as molecular weight, are calculated and absolute, other experimental values like melting point are not consistently reported in publicly available databases and require experimental determination.

PropertyValueSource(s)
IUPAC Name (2S,5S)-2,5-diaminohexanedioic acid dihydrochlorideN/A
Synonyms (5S,2S)-2,5-Diaminoadipic acid 2HCl[1]
CAS Number 188181-71-7[1][2][3]
Molecular Formula C₆H₁₄Cl₂N₂O₄[1][2]
Molecular Weight 249.09 g/mol [1][2]
Appearance White to off-white solid (Typical)N/A
Melting Point Not available[1]
Solubility Soluble in water. Solubility in organic solvents is generally low but can be enhanced in polar protic solvents or binary mixtures with water.[4]N/A
pKa Values Expected pKa values for the two carboxylic acid groups are ~2-3 and ~3-4. The two ammonium groups are expected to have pKa values in the range of ~9-10.5.[5][6][7][8]N/A
LogP 1.595 (Calculated for the free base)[1]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the chiral centers (C2 and C5), which would appear as multiplets due to coupling with adjacent methylene protons. The methylene protons (C3 and C4) would likely present as complex multiplets. The acidic protons of the carboxylic acid and ammonium groups are often broad and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

    • δ ~2.0-2.5 ppm: Protons on C3 and C4.

    • δ ~3.5-4.0 ppm: Protons on C2 and C5 (alpha to amino groups).

    • δ > 10 ppm: Carboxylic acid protons (broad).

    • δ ~7.5-8.5 ppm: Ammonium protons (broad).[9]

  • ¹³C NMR: The carbon NMR spectrum should display four unique signals in the aliphatic region, corresponding to the six carbon atoms, due to the molecule's symmetry.

    • δ ~170-180 ppm: Carbonyl carbons (C1 and C6).[10]

    • δ ~50-60 ppm: Carbons bearing the amino groups (C2 and C5).

    • δ ~30-40 ppm: Methylene carbons (C3 and C4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • ~2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of the carboxylic acid groups, overlapping with N-H stretching of the ammonium groups.[11]

  • ~1700-1730 cm⁻¹: A strong absorption band from the C=O (carbonyl) stretch of the carboxylic acid groups.[10]

  • ~1500-1640 cm⁻¹: N-H bending vibrations of the ammonium groups.

  • ~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, all experimental data must be generated through validated protocols. The following sections provide step-by-step methodologies for determining key physicochemical properties.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups. By titrating the acidic form of the compound with a strong base, a titration curve is generated from which the pKa values can be derived at the half-equivalence points.

Materials:

  • (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride

  • 0.1 M Standardized NaOH solution

  • 0.1 M Standardized HCl solution

  • Deionized water, degassed

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, 10)

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 25 mg of the compound and dissolve it in 50 mL of deionized water in the 100 mL beaker.

  • Initial pH: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode. Begin stirring at a moderate speed and record the initial pH.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1 mL).

  • Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint Determination: Continue the titration past all equivalence points, which will be indicated by sharp inflections in the pH curve.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the midpoint of each buffer region (i.e., at half the volume of titrant required to reach each equivalence point).

titration_workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Weigh Compound B Dissolve in DI Water A->B D Add NaOH in Increments B->D C Calibrate pH Meter C->D E Record pH and Volume D->E E->D Loop F Continue Past Endpoints E->F G Plot pH vs. Volume F->G H Identify Equivalence Points G->H I Determine pKa at Half-Equivalence H->I

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[12] It involves saturating the solvent with the solute and then measuring the concentration of the dissolved compound.

Materials:

  • (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride

  • Deionized water (or other solvent of interest)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable quantitative analytical instrument

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 10 mg in 2 mL of water). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as HPLC with a standard curve.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

solubility_workflow A Add Excess Solid to Solvent B Equilibrate in Shaker Bath (e.g., 24h at 25°C) A->B C Separate Phases (Centrifugation) B->C D Extract Supernatant C->D E Quantify Concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: General workflow for determining solubility via the shake-flask method.

Reactivity, Stability, and Handling

  • Reactivity: The compound possesses two primary reactive centers: the carboxylic acid groups and the amino groups. The carboxylic acids can undergo esterification with alcohols under acidic conditions or amidation with amines using coupling agents. The amino groups can be acylated, alkylated, or participate in other standard amine chemistries.

  • Stability: As a dihydrochloride salt, the compound is generally stable under standard laboratory conditions. The amino groups are protected from oxidation by protonation. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from strong bases.

  • Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(2S,5S)-2,5-diaminohexanedioic acid dihydrochloride is a well-defined chemical entity with distinct stereochemical, physicochemical, and spectroscopic properties. While foundational data such as its molecular formula and weight are established, experimental determination of properties like melting point, pKa, and solubility is crucial for its effective application in research and development. The protocols and data presented in this guide provide a robust framework for scientists to characterize and utilize this compound with confidence, ensuring both accuracy and reproducibility in their work.

References

  • Chemsrc. (2025, August 22). (5S,2S)-2,5-Diaminoadipic acid 2HCl | CAS#:188181-71-7. Retrieved from [Link]

  • PubChem. (2S,5R)-2,6-Diamino-5-hydroxyhexanoic acid dihydrochloride hydrate. Retrieved from [Link]

  • PubChem. (2R,5S)-2,5-Diaminohexanoate. Retrieved from [Link]

  • Natural Products Atlas. (2r,5s)-2,5-diamino-2-hydroxyhexanoic acid (NP0234060). Retrieved from [Link]

  • NextSDS. (2R,5S)-2,5-Diaminoadipic acid — Chemical Substance Information. Retrieved from [Link]

  • SpectraBase. 2,6-DIAMINO-5-HYDROXYHEXANOIC ACID, IONIZED - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Davis. Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Chemistry LibreTexts. 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NextSDS. 2,5-Diaminoadipic acid 2HCl — Chemical Substance Information. Retrieved from [Link]

  • R. Williams. pKa Data Compiled by R. Williams. Retrieved from [Link]

  • R. Williams. pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • Utah Tech University. pKa Chart. Retrieved from [Link]

  • NextSDS. (5S,2S)-2,5-Diaminoadipic acid 2HCl — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information Cycloaddition of Benzyne to SWCNT: Towards Carbon Nanotube-Based Paddle Wheels. Retrieved from [Link]

  • ACS Publications. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]

  • ResearchGate. Synthesis and Characterization of 2,5-furandicarboxylic acid-glycerol resin. Retrieved from [Link]

  • PubChem. 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]

  • Engineering and Technology For Sustainable Development. Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol. Retrieved from [Link]

  • ResearchGate. Synthesis and characterization of 2,5-dihydroxyterephthalic acid. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Determination of Molecular Weight and Structural Elucidation of Organic Compounds

Abstract The precise determination of a molecule's molecular weight and the comprehensive analysis of its three-dimensional structure are fundamental to all facets of chemical research and development. For professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise determination of a molecule's molecular weight and the comprehensive analysis of its three-dimensional structure are fundamental to all facets of chemical research and development. For professionals in drug discovery, materials science, and natural product chemistry, the elucidation of a novel compound's structure is a critical step that underpins all subsequent investigation into its physical, chemical, and biological properties. This technical guide provides a robust framework for the systematic characterization of unknown organic molecules. We will delve into the core analytical techniques, emphasizing not just the "how" but the critical "why" behind experimental design and data interpretation. This document is structured to empower researchers with the knowledge to confidently and accurately unravel the complexities of molecular architecture.

Introduction: The Foundational Importance of Structural Analysis

The journey from the isolation or synthesis of a new chemical entity to understanding its function begins with a fundamental question: "What is it?" The answer lies in its molecular structure. The arrangement of atoms, the connectivity of bonds, and the overall three-dimensional shape dictate a compound's reactivity, its interaction with biological targets, and its material properties. An erroneous structural assignment can lead to wasted resources and misguided research efforts. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unambiguous structure elucidation.

This guide will navigate the logical workflow for characterizing an unknown organic compound, beginning with the determination of its molecular weight and elemental composition, followed by the piecing together of its structural fragments, and culminating in the confirmation of its complete three-dimensional architecture.

Determining the Molecular Blueprint: Molecular Weight and Elemental Formula

The first crucial step in identifying an unknown compound is to determine its molecular weight and, by extension, its elemental formula. This information provides the fundamental building blocks from which the structure will be assembled.

Mass Spectrometry: The Molecular Weighing Scale

Mass spectrometry (MS) is an indispensable analytical technique for measuring the mass-to-charge ratio (m/z) of ionized molecules.[1] From this, the molecular weight of the compound can be determined with exceptional accuracy.

Core Principle: A molecule is first ionized, then accelerated through a magnetic or electric field, and its trajectory, which is dependent on its m/z ratio, is detected.[2]

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small quantity of the purified compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Infusion: Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate.

  • Ionization: Apply a high voltage to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.[2]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Data Presentation: Interpreting the Mass Spectrum

The output of a mass spectrometry experiment is a plot of ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion [M]+ or a protonated/adducted species (e.g., [M+H]+, [M+Na]+).

Ion Species Description Significance
[M]+ The molecular ion (radical cation)Represents the intact molecule with one electron removed.
[M+H]+ The protonated moleculeCommon in positive-ion ESI; mass is (MW + 1.0078).
[M+Na]+ The sodium adductCommon when sodium salts are present; mass is (MW + 22.9898).
Fragment Ions Lower m/z peaksResult from the breakdown of the molecular ion; provide structural clues.
High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition

While standard mass spectrometry provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) can measure the mass with much greater precision (typically to four or five decimal places).[3] This high accuracy allows for the determination of the compound's elemental formula.

Trustworthiness through Precision: Different elemental combinations with the same nominal mass will have slightly different exact masses due to the mass defects of the constituent atoms. For example, CO (nominal mass 28) has an exact mass of 27.9949, while N₂ (nominal mass 28) has an exact mass of 28.0061. HRMS can easily distinguish between these.[4]

Workflow for Elemental Composition Determination

A Obtain HRMS Data (e.g., m/z = 150.0578) B Input Mass into Formula Calculator Software A->B C Define Elemental Constraints (e.g., C, H, N, O) B->C D Generate Possible Formulas (e.g., C₈H₁₀N₂O, C₉H₁₄O₂, etc.) C->D E Compare with Other Spectroscopic Data (e.g., NMR) D->E F Confirm Final Elemental Formula E->F

Caption: Workflow for determining the elemental formula using HRMS.

Assembling the Pieces: Spectroscopic Structural Analysis

Once the molecular formula is established, the next step is to determine the connectivity of the atoms. This is primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule.[5] By analyzing the NMR spectrum, one can deduce the types of functional groups present, how they are connected, and even their spatial relationships.

3.1.1. ¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information about the different types of protons in a molecule.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at higher chemical shifts (downfield).[6]

  • Integration: The area under a signal is proportional to the number of protons it represents.[7]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring protons and reveals how many protons are on adjacent atoms (the n+1 rule).[5]

3.1.2. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR provides information about the different types of carbon atoms in a molecule.[8][9]

  • Chemical Shift (δ): The chemical shift of a ¹³C signal indicates the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl).[9]

  • Decoupling: ¹³C spectra are typically acquired with proton decoupling, so each unique carbon atom appears as a single line.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a series of experiments that can distinguish between CH₃, CH₂, CH, and quaternary carbons.[10]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is necessary to "lock" the magnetic field and provides a reference signal.

  • NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals are detected.

  • Data Processing: The raw data (a free induction decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

Data Presentation: A Hypothetical Example

For a compound with the formula C₄H₈O₂, the following NMR data might be obtained:

¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H), 2.04 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H).

¹³C NMR (101 MHz, CDCl₃): δ 171.0, 60.5, 21.0, 14.2.

Interpretation: This data is consistent with the structure of ethyl acetate.

Two-Dimensional (2D) NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of the structural components, 2D NMR experiments reveal how they are connected.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton.

Workflow for Structure Elucidation using NMR

A Acquire 1D NMR (¹H, ¹³C, DEPT) B Identify Spin Systems and Functional Groups A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Connect Structural Fragments using 2D Correlations C->D E Propose a Planar Structure D->E F Verify with Molecular Formula from HRMS E->F G Confirm Structure F->G

Caption: A systematic workflow for determining a molecule's planar structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[12][13] Different types of bonds (and thus functional groups) absorb at characteristic frequencies.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: An IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.

  • Spectrum Generation: The detector measures the amount of light that is absorbed by the sample at each wavelength, generating an IR spectrum.

Data Presentation: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹) Bond Functional Group
3500-3200O-H (stretch)Alcohols, Phenols
3400-3250N-H (stretch)Amines, Amides
3100-3000C-H (stretch)Aromatics, Alkenes
3000-2850C-H (stretch)Alkanes
1760-1665C=O (stretch)Carbonyls (ketones, aldehydes, esters, etc.)
1680-1640C=C (stretch)Alkenes

Confirming the Three-Dimensional Structure: X-ray Crystallography

While NMR and other spectroscopic methods provide the connectivity of a molecule, X-ray crystallography can determine its precise three-dimensional structure in the solid state.[15][16] This is the gold standard for structural confirmation, especially for complex molecules with multiple stereocenters.[17][18]

Core Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[19] By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, revealing the positions of all the atoms.[17]

Experimental Workflow for Single-Crystal X-ray Diffraction

A Grow High-Quality Single Crystals B Mount Crystal on Diffractometer A->B C Collect Diffraction Data B->C D Solve the Crystal Structure C->D E Refine the Structural Model D->E F Final 3D Structure E->F

Caption: The major steps involved in X-ray crystallographic analysis.

Conclusion: A Synergistic Approach to Structural Certainty

The elucidation of a molecule's structure is a puzzle that is best solved through the synergistic application of multiple analytical techniques. Mass spectrometry lays the foundation by providing the molecular weight and elemental formula. 1D and 2D NMR spectroscopy then allow for the assembly of the molecular skeleton. FTIR provides complementary information about the functional groups present. Finally, when possible, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By following a logical and systematic workflow, researchers can confidently and accurately characterize novel chemical entities, paving the way for further scientific discovery.

References

  • Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. [Link]

  • Fiveable. (2025, August 15). 13C NMR Spectroscopy: Organic Chemistry Study Guide. [Link]

  • PMC. x Ray crystallography. [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Broad Institute. What is Mass Spectrometry?[Link]

  • Mayo Clinic Research Core Facilities. X-ray crystallography - Structural Biology Core. [Link]

  • Waters Corporation. MASS SPECTROMETRY FOR POLYMERS. [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • Spectroscopy Online. (2026, March 13). Using High-Resolution LC–MS to Analyze Complex Sample. [Link]

  • Scribd. FTIR Spectroscopy for Functional Group Analysis | PDF. [Link]

  • Chemistry Steps. (2020, February 1). NMR spectroscopy - An Easy Introduction. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • MSU chemistry. Mass Spectrometry. [Link]

  • University of Puget Sound. 13C-NMR. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

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Foundational

Stereochemical Architecture and Synthetic Methodologies of (2S,5S)-2,5-Diaminoadipic Acid: A Comprehensive Guide for Peptidomimetic Drug Development

Executive Summary & The Stereochemical Imperative In the realm of advanced peptidomimetics and rational drug design, the stabilization of peptide conformations without sacrificing biological activity is a paramount chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Stereochemical Imperative

In the realm of advanced peptidomimetics and rational drug design, the stabilization of peptide conformations without sacrificing biological activity is a paramount challenge. Native disulfide bridges, typically formed by L-cystine, are highly susceptible to in vivo enzymatic reduction and degradation. To circumvent this, drug development professionals utilize dicarba bioisosteres—replacing the labile −S−S− bond with a stable −CH2​−CH2​− ethylene bridge.

The most critical building block for this bioisosteric replacement is (2S,5S)-2,5-diaminoadipic acid (also known as L,L-2,5-diaminohexanedioic acid).

The Cahn-Ingold-Prelog (CIP) Priority Shift

Understanding the stereochemistry of this molecule requires a deep grasp of CIP priority rules. Native L-cystine possesses a (2R,2'R) configuration. This is an anomaly among L-amino acids, occurring because the sulfur atom in the side chain outranks the carboxyl group in CIP priority.

However, when the sulfur atoms are replaced by the carbon atoms of an adipic acid backbone, the carboxyl group (−COOH) regains priority over the alkyl side chain (−CH2​−CH2​−) . Consequently, to perfectly mimic the three-dimensional spatial geometry of (2R,2'R)-L-cystine, the dicarba analog must be synthesized in the (2S,5S) configuration[1][2]. Utilizing the meso-(2R,5S) or the D,D-(2R,5R) isomers will result in a distorted peptide backbone, completely abrogating target receptor binding[3].

Biological Applications in Drug Development

The integration of (2S,5S)-2,5-diaminoadipic acid into peptide sequences has yielded significant pharmacological breakthroughs:

  • Hematoregulatory Peptides: The incorporation of (2S,5S)-2,5-diaminoadipic acid into nonapeptides (such as SK&F 107647) has created highly stable hematoregulatory drugs. These dicarba analogs demonstrate profound in vivo protection against bacterial, fungal, and viral diseases, particularly in bone marrow transplantation models, by maintaining the active peptide conformation while resisting reductase degradation[1][2].

  • Antibacterial Targeting: As a structural analog to 2,6-diaminopimelic acid (DAP), diaminoadipic acid derivatives interact with bacterial DAP epimerases and DD-carboxypeptidases, making them valuable tools in the development of novel antibiotics targeting bacterial cell wall biosynthesis[4][5].

Bioisostere Native Native Peptide L-Cystine Disulfide Degradation In Vivo Reduction Loss of Activity Native->Degradation Reductase Susceptibility Design Bioisosteric Replacement (2S,5S)-Diaminoadipic Acid Native->Design Rational Redesign Analog Dicarba Peptide Analog (e.g., SK&F 107647) Design->Analog SPPS Integration Stable Enhanced Stability & Retained Bioactivity Analog->Stable Pharmacological Validation

Bioisosteric replacement of L-Cystine with (2S,5S)-2,5-diaminoadipic acid in peptides.

Synthetic Methodologies: Asymmetric Catalysis

Synthesizing diamino dicarboxylic acids with two identical chiral centers presents a unique challenge: avoiding the formation of the inactive meso-(2R,5S) isomer. While older methods relied on Kolbe electrolysis of glutamic acid derivatives, modern enantioselective synthesis utilizes the asymmetric catalytic hydrogenation of prochiral bis-enamides[1].

The causality behind the success of this method lies in the choice of catalyst. The Et-DuPHOS-Rh catalyst features rigid, electron-rich phospholane rings that create a highly restricted chiral pocket. When the prochiral bis-enamide coordinates to the Rhodium center, the steric bulk of the ethyl groups on the DuPHOS ligand forces the substrate to expose only one prochiral face to the incoming hydrogen, dictating the simultaneous formation of two (S)-stereocenters and suppressing the meso pathway[1].

SynthPathway Enamide Prochiral Bis-enamide Precursor Catalyst Et-DuPHOS-Rh Catalyst H2 (60 psi), MeOH Enamide->Catalyst Asymmetric Induction Product (2S,5S)-2,5-Diaminoadipic Acid Target Isomer Catalyst->Product >97% de 100% ee Meso meso-(2R,5S) Isomer Trace Byproduct Catalyst->Meso <3% Yield

Asymmetric hydrogenation pathway for (2S,5S)-2,5-diaminoadipic acid synthesis.

Quantitative Catalyst Performance Data

The superiority of the Et-DuPHOS ligand system is evident when compared to other chiral catalysts in the hydrogenation of bis-enamides to diamino dicarboxylic acids.

Catalyst SystemDiastereomeric Excess (de)Enantiomeric Excess (ee)Overall Yield (%)Isomeric Outcome
Et-DuPHOS-Rh 97.2% 100% 50 - 85% (2S,5S) Major
Me-DuPHOS-Rh97.0%>99%N/A(2S,5S) Major
DIPAMP-Rh95.0%>99%N/A(2S,5S) Major
Ru-BINAP70.0%N/AModerateMixed / Low Selectivity

(Data synthesized from the asymmetric hydrogenation of diamino dicarboxylic acid precursors[1])

Self-Validating Experimental Protocol: Asymmetric Hydrogenation

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of (2S,5S)-2,5-diaminoadipic acid incorporates strict in-process controls (IPCs) to create a self-validating workflow.

Objective: Synthesize optically pure (100% ee, >97% de) protected (2S,5S)-2,5-diaminoadipic acid from a bis-enamide precursor.

Step 1: Substrate Preparation & Degassing

  • Action: Dissolve 3.5 g of the bis-enamide precursor (synthesized via the condensation of glyoxal and N-protected phosphonoglycine methyl esters) in 200 mL of anhydrous methanol[1].

  • Causality: The solvent must be strictly oxygen-free. Dissolved oxygen will irreversibly oxidize the electron-rich phosphine ligands of the DuPHOS catalyst, destroying the chiral pocket and halting the catalytic cycle. Purge the solution with argon for 30 minutes prior to catalyst addition.

Step 2: Catalyst Introduction

  • Action: Under a positive pressure of argon, add 100 mg of the [Rh(COD)(Et-DuPHOS)]+ catalyst[1].

Step 3: High-Pressure Hydrogenation

  • Action: Transfer the reaction mixture to a high-pressure Parr hydrogenation apparatus. Pressurize the vessel with ultra-pure H2​ gas to an initial pressure of 60 psi. Stir vigorously at ambient temperature for 18 hours[1].

  • Causality: 60 psi ensures sufficient dissolved hydrogen concentration to drive the reaction forward rapidly, preventing substrate isomerization that can occur at lower pressures and lead to diminished diastereoselectivity.

Step 4: In-Process Control (The Self-Validation Check)

  • Action: Depressurize the reactor and withdraw a 0.5 mL aliquot. Filter this sample through a short silica plug (eluting with EtOAc) to remove the Rhodium catalyst. Analyze the filtrate via chiral HPLC.

  • Validation Logic: Do not proceed to bulk isolation unless the HPLC chromatogram confirms an enantiomeric excess (ee) of 100% and a diastereomeric excess (de) of 97.2%. The presence of the meso-(2R,5S) isomer must be <3% [1]. If the de is lower, it indicates a failure in the inert atmosphere or catalyst degradation.

Step 5: Isolation and Purification

  • Action: Upon passing the IPC, concentrate the bulk methanolic solution in vacuo. Purify the crude product via a single crystallization step from methanol/water to yield the optically pure, orthogonally protected (2S,5S)-2,5-diaminoadipic acid[1].

Sources

Exploratory

Preliminary toxicity and safety profile (MSDS) of CAS 188181-71-7

As a Senior Application Scientist who has spent over a decade optimizing peptidomimetic synthesis and evaluating novel antibacterial pharmacophores, I approach the handling and application of unnatural amino acids not me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has spent over a decade optimizing peptidomimetic synthesis and evaluating novel antibacterial pharmacophores, I approach the handling and application of unnatural amino acids not merely as a sequence of laboratory steps, but as a system of chemical logic.

CAS 188181-71-7 , formally identified as (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride (or (5S,2S)-2,5-Diaminoadipic acid 2HCl), is a highly specialized, non-proteinogenic amino acid building block[1]. Because this is a rare chemical intermediate primarily utilized in advanced drug discovery—specifically for synthesizing enzyme inhibitors and metabolically stable peptide hormones[2]—standardized commercial MSDS documentation often lacks the mechanistic depth required for advanced R&D.

This whitepaper serves as an authoritative, in-depth technical guide and preliminary safety profile, bridging the gap between molecular properties and practical, self-validating laboratory workflows.

Physicochemical Properties & Structural Causality

To handle CAS 188181-71-7 effectively, one must first understand how its structure dictates its behavior in vitro. The molecule is an adipic acid derivative featuring two chiral amino groups in the (S,S) configuration, stabilized as a dihydrochloride salt[1].

Table 1: Quantitative Physicochemical Data & Mechanistic Significance

PropertyValueCausality / Practical Significance
Molecular Formula C₆H₁₂N₂O₄ · 2HClThe dihydrochloride salt ensures rapid aqueous solubility but renders the raw powder highly acidic upon dissolution[1].
Molecular Weight 249.09 g/mol Its low molecular weight allows it to easily penetrate bacterial porins when utilized in whole-cell assays.
Stereochemistry (2S, 5S)The specific spatial arrangement is critical; only this enantiomer correctly mimics the spatial geometry required for specific target enzyme binding[3].
Physical State Crystalline SolidThe salt form is highly hygroscopic. Ambient moisture absorption will lead to clumping and accelerated degradation.

Preliminary Toxicity & Safety Profile (MSDS)

While non-proteinogenic amino acids are generally non-toxic at the systemic level, the formulation of this compound (a dihydrochloride salt) introduces specific acute hazards that must be managed.

Hazard Identification & Toxicological Mechanisms
  • GHS Classification: Irritant (Category 2).

  • H315 (Skin Irritation) & H319 (Eye Irritation): The primary hazard is not intrinsic cytotoxicity, but rather localized pH disruption. When the highly hygroscopic powder contacts mucosal surfaces or sweat, it rapidly dissolves, releasing two molar equivalents of HCl per mole of compound. This causes a precipitous drop in the micro-environmental pH, leading to the rapid denaturation of cellular proteins in the mucosa and subsequent irritation.

  • H335 (Respiratory Irritation): Inhalation of the fine crystalline dust introduces this localized acidification directly to the alveolar epithelium.

Self-Validating Safety & Handling Workflow

To mitigate these risks, I mandate a self-validating handling protocol. The goal is to neutralize the hazard before it enters the experimental pipeline.

G Dry Dry Powder (Highly Acidic) PPE Don PPE (Nitrile, N95, Goggles) Dry->PPE Hazard ID Hood Fume Hood Dispensing PPE->Hood Containment Buffer Buffer Neutralization (pH > 7.4) Hood->Buffer Dissolution Safe Safe Aqueous Solution Buffer->Safe Verified by pH

Fig 2: Self-validating safety workflow for handling CAS 188181-71-7.

Step-by-Step Handling Protocol:

  • Containment: Always weigh the solid inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of acidic dust.

  • Reverse Addition (Critical): Never add water directly to the dry powder. This creates a super-acidic micro-environment that can degrade the compound. Instead, slowly add the weighed powder to a heavily buffered solution (e.g., 200 mM Tris-HCl, pH 8.0).

  • Validation: Before proceeding with any biological assay, spot-check the final solution with a pH indicator strip. The system validates itself: if the pH drops below 7.0, the buffering capacity was exceeded, and the solution must be titrated with 0.1 M NaOH before use.

Applications in Advanced Drug Development

CAS 188181-71-7 is deployed in two primary therapeutic vectors:

A. Isosteric Replacement in Peptidomimetics

Naturally occurring biologically active peptides (like oxytocin or somatostatin) often rely on cystine disulfide (-S-S-) bridges to maintain their active macrocyclic conformation[2]. However, these bonds are metabolically labile and easily cleaved by endogenous reductases. By utilizing 2,5-diaminoadipic acid, we can replace the fragile disulfide bridge with a highly stable ethylene spacer (-CH₂-CH₂-)[2]. This isosteric substitution preserves the 3D geometry of the peptide while rendering it practically immune to biological reduction, drastically increasing its half-life[2].

B. Inhibition of Bacterial Cell Wall Biosynthesis

The compound is a direct structural analogue of meso-diaminopimelic acid (mDAP), a critical precursor in the synthesis of bacterial peptidoglycan[4]. By acting as a competitive inhibitor of DAP dehydrogenase, 2,5-diaminoadipic acid arrests the cross-linking of the bacterial cell wall, leading to structural failure and bacterial cell death[4].

G Substrate mDAP (Natural Substrate) Enzyme DAP Dehydrogenase (Bacterial Target) Substrate->Enzyme Binds Active Site Inhibitor CAS 188181-71-7 (Competitive Inhibitor) Inhibitor->Enzyme Blocks Active Site Product Peptidoglycan Precursors Enzyme->Product Catalyzes (Normal) Arrest Cell Wall Biosynthesis Arrest Enzyme->Arrest Inhibition Outcome

Fig 1: Competitive inhibition of DAP dehydrogenase by CAS 188181-71-7.

Experimental Methodology: In Vitro DAP Dehydrogenase Kinetic Assay

To evaluate the efficacy of CAS 188181-71-7 as an antibacterial pharmacophore, we must quantify its inhibitory constant ( Ki​ ). The following protocol is designed as a self-validating system, ensuring that any observed inhibition is due to the compound and not experimental artifacts (such as pH-induced enzyme denaturation).

Objective: Determine the competitive inhibition of bacterial DAP dehydrogenase by monitoring the oxidation of NADPH at 340 nm.

Methodology:

  • Assay Buffer Preparation: Prepare 100 mM Tris-HCl (pH 7.8) containing 1 mM Dithiothreitol (DTT).

    • Causality: DTT is mandatory to prevent the oxidation of catalytic cysteine residues within the enzyme's active site, which would otherwise result in a false-positive loss of activity.

  • Inhibitor Neutralization: Prepare a 10 mM stock of CAS 188181-71-7 in the assay buffer. Validate the pH is 7.8 before proceeding.

  • Baseline Establishment (Self-Validation): In a quartz cuvette, combine the assay buffer, 0.2 mM NADPH, and 10 nM purified DAP dehydrogenase. Monitor the absorbance at 340 nm for 3 minutes.

    • Causality: This step proves the enzyme is stable and the cofactor is not spontaneously degrading. The baseline slope must be zero.

  • Inhibitor Pre-Incubation: Add varying concentrations of CAS 188181-71-7 (10 µM to 500 µM) to the cuvette and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Spike the cuvette with 1 mM of the natural substrate (mDAP). Immediately record the linear decrease in A₃₄₀ for 5 minutes.

  • Data Synthesis: Plot the initial velocities ( v0​ ) against the substrate concentration in a Lineweaver-Burk plot. A convergence of lines at the y-axis will mathematically validate that CAS 188181-71-7 is acting via competitive inhibition[4].

References

  • Title: (2S,5S)
  • Source: benchchem.
  • Source: acs.
  • Title: Synthesis of 2,6-diaminopimelic acid (DAP)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Using (2S,5S)-2,5-Diaminohexanedioic Acid

Executive Summary & Mechanistic Rationale (2S,5S)-2,5-diaminohexanedioic acid—commonly referred to as 2,5-diaminoadipic acid (DAA)—is a highly specialized, non-proteinogenic diaminodicarboxylic acid utilized in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2S,5S)-2,5-diaminohexanedioic acid—commonly referred to as 2,5-diaminoadipic acid (DAA)—is a highly specialized, non-proteinogenic diaminodicarboxylic acid utilized in the synthesis of advanced peptidomimetics. In therapeutic drug development, native disulfide bonds (cystine) often suffer from poor metabolic stability due to their susceptibility to enzymatic reduction in physiological environments.

By replacing the labile sulfur atoms with a stable aliphatic hydrocarbon bridge, DAA generates redox-stable "dicarba" analogs. The four-carbon backbone of adipic acid closely approximates the spatial geometry of a standard disulfide bridge, thereby preserving the target peptide's bioactive conformation without the risk of in vivo degradation. Furthermore, DAA derivatives can be synthesized in high optical purity via methods such as Kolbe electrolysis[1].

Orthogonal Protection Strategy

To incorporate DAA into an expanding peptide chain without triggering premature branching, researchers must employ rigorous orthogonal protection schemes. The most effective configuration utilizes an Allyl/Alloc protecting group strategy alongside standard Fmoc chemistry[2].

  • Main Chain Elongation: Fmoc (protecting the α-amine) and a free α-carboxyl allow for standard coupling to the resin-bound N-terminus.

  • Side Chain Cyclization: Alloc (protecting the side-chain amine) and an Allyl ester (protecting the side-chain carboxyl).

This specific allyl/alloc protecting group scheme permits selective deprotection via palladium catalysis, enabling precise intramolecular cyclizations on the solid support without affecting standard acid-labile (Boc/tBu) protecting groups[2].

Workflow Visualization

SPPS_Workflow N1 1. Linear Sequence Elongation (Standard Fmoc-SPPS) N2 2. Couple Orthogonally Protected DAA [e.g., Fmoc-DAA(Alloc)-OAll] N1->N2 N3 3. Complete Peptide Elongation (Fmoc Deprotection of N-terminus) N2->N3 N4 4. Orthogonal Deprotection Pd(PPh3)4 / PhSiH3 (Alloc/Allyl Removal) N3->N4 N5 5. On-Resin Lactamization (PyBOP / HOBt / DIPEA) N4->N5 N6 6. Cleavage & Global Deprotection TFA / TIS / H2O N5->N6 N7 7. Purification (Yields Dicarba Peptide Mimic) N6->N7

Workflow for synthesizing cyclic dicarba peptide mimics via on-resin lactamization of DAA.

Step-by-Step Protocol: On-Resin Cyclization

Causality Note: Performing lactamization on-resin leverages the "pseudo-dilution effect." The polymer matrix physically isolates the peptide chains, heavily favoring intramolecular cyclization over intermolecular cross-linking—a common failure point in solution-phase macrocyclization.

Phase 1: Linear Elongation & DAA Incorporation
  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes to maximize pore accessibility.

  • Standard Coupling: Elongate the peptide sequence up to the cyclization point using standard Fmoc-SPPS (4 equiv Fmoc-AA-OH, 4 equiv HATU, 8 equiv DIPEA).

  • DAA Coupling: Dissolve 3 equiv of Fmoc-DAA(Alloc)-OAll and 3 equiv of HATU in minimal DMF. Add 6 equiv of DIPEA, activate for 2 minutes, and add to the resin.

    • Expert Insight: DAA derivatives are sterically encumbered. A double coupling step (2 × 2 hours) is critical to drive the reaction to >90% completion.

  • Sequence Completion: Continue elongation. Ensure the final N-terminal Fmoc group is removed prior to Phase 2 if a head-to-sidechain lactam is desired.

Phase 2: Orthogonal Deprotection (Alloc/Allyl Removal)
  • Solvent Exchange: Wash the resin thoroughly with anhydrous DCM (5 × 1 min). Water must be strictly excluded to prevent quenching of the Pd catalyst.

  • Catalyst Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.1 equiv) and Phenylsilane (PhSiH3) (10 equiv) in anhydrous DCM.

    • Causality: Phenylsilane acts as a mild and highly effective scavenger for the generated allyl carbocations, preventing irreversible re-alkylation of the peptide backbone[2].

  • Reaction: Add the solution to the resin and agitate in the dark under Argon for 30 minutes. Drain and repeat this step once.

  • Palladium Scavenging: Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min).

    • Causality: Residual palladium strongly coordinates to free amines and can completely inhibit the subsequent lactamization step. Diethyldithiocarbamate effectively chelates and removes trapped Pd(0) from the resin matrix.

Phase 3: On-Resin Lactamization & Cleavage
  • Cyclization: Add 3 equiv of PyBOP, 3 equiv of HOBt, and 6 equiv of DIPEA in a DMF/NMP (8:2) solvent mixture. Agitate for 12–16 hours.

    • Expert Insight: PyBOP/HOBt is preferred over HATU for cyclization to minimize C-terminal epimerization during the slow macrocyclization process.

  • Verification: Perform a Kaiser test. A negative (yellow) result indicates successful consumption of the free amine.

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate the cyclic dicarba peptide in cold diethyl ether, centrifuge, and lyophilize.

Alternative Application: Dimeric Architectures

Beyond intramolecular cyclization, diaminodicarboxylic acids are frequently used to cross-link two distinct peptide chains, forming homo- or heterodimeric analogs that can exhibit significantly enhanced receptor affinities due to bivalent binding[3].

In this strategy, 0.5 equivalents of a symmetrically protected DAA (e.g., N,N'-di-Boc-2,5-diaminoadipic acid) are reacted with the deprotected N-termini of two resin-bound peptide chains simultaneously[3]. The achiral adipic acid linker effectively bridges the two pharmacophores, yielding a dimeric ligand directly upon TFA cleavage.

Quantitative Data Summary

The following table summarizes the expected conversion efficiencies and optimal parameters for each critical step in the DAA-SPPS workflow:

Reaction PhaseReagent SystemTime / TempAvg. ConversionMechanistic Note
DAA Coupling HATU / DIPEA (3 eq)2 × 2 hrs, 25°C85–90%Double coupling overcomes steric hindrance of the di-acid.
DAA Coupling DIC / Oxyma (4 eq)2 × 2 hrs, 25°C80–85%Ideal alternative for sequences highly prone to epimerization.
Alloc/Allyl Removal Pd(PPh3)4 / PhSiH32 × 30 min, 25°C> 98%PhSiH3 scavenges allyl carbocations efficiently without side reactions.
Lactamization PyBOP / HOBt / DIPEA16 hrs, 25°C75–85%Slower kinetics minimize epimerization during the cyclization event.
Lactamization HATU / HOAt / DIPEA4 hrs, 25°C80–90%Faster alternative, but requires strict monitoring to prevent dimerization.

References

  • Decarboxylative Radical Addition to Methylideneoxazolidinones for Stereocontrolled Synthesis of Selectively Protected Diamino Diacids. Organic Letters - ACS Publications. URL:[Link]

  • A detailed investigation of the preparation of 2,7-diaminosuberic acid and 2,5-diaminoadipic acid derivatives using Kolbe electrolysis. Tetrahedron. URL:[Link]

  • High Affinity Agonists of the Neuropeptide Y (NPY) Y4 Receptor Derived from the C-Terminal Pentapeptide of Human Pancreatic Polypeptide (hPP): Synthesis, Stereochemical Discrimination, and Radiolabeling. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Application

Synthesis of chiral ligands incorporating 2,5-diaminohexanedioic acid

Advanced Application Note: Synthesis and Application of Chiral Ligands Incorporating 2,5-Diaminohexanedioic Acid Executive Summary As a Senior Application Scientist in catalyst design, I often encounter the limitations o...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis and Application of Chiral Ligands Incorporating 2,5-Diaminohexanedioic Acid

Executive Summary As a Senior Application Scientist in catalyst design, I often encounter the limitations of rigid, cyclic chiral backbones (such as 1,2-diaminocyclohexane) in highly sterically demanding asymmetric transformations. 2,5-Diaminohexanedioic acid (also known as 2,5-diaminoadipic acid, DAA) offers a compelling alternative. By providing a flexible, linear aliphatic backbone that can be rigidified upon metal coordination or macrocyclization, DAA serves as a highly modular C2​ -symmetric building block. This application note outlines the causal rationale, stereochemical data, and self-validating protocols required to synthesize enantiopure DAA derivatives and assemble them into advanced chiral bis-oxazoline (BOX) ligands for transition-metal catalysis.

Rationale & Structural Dynamics

The utility of a chiral ligand is dictated by the predictable geometry of its coordination sphere. DAA possesses two α -amino acid moieties separated by a two-carbon ethylene bridge.

  • Stereochemical Control: Traditional step-by-step syntheses of DAA often yield intractable mixtures of diastereomers[1]. For asymmetric catalysis, the enantiopure (2S,5S) or (2R,5R) forms are strictly required to maintain C2​ -symmetry. The meso form, while commercially available[2], is achiral and only suitable for non-enantioselective coordination polymers.

  • Electrochemical Causality: To bypass tedious chiral resolutions, we utilize the anodic Kolbe electrolysis of enantiopure L-glutamic acid monoesters[3]. This method leverages a traceless, electron-driven decarboxylative dimerization. Because the radical recombination is diffusion-controlled and extremely rapid, the α -stereocenter does not have time to epimerize, preserving the stereofidelity of the chiral pool precursor.

  • Ligand Assembly: The resulting dicarboxylic acid is converted into a bis-oxazoline (BOX) ligand. We utilize mild dehydrating agents (like Deoxo-Fluor) during cyclization to prevent the racemization that frequently occurs under harsh acid-catalyzed dehydration.

Stereochemical Landscape

The table below summarizes the quantitative and structural data for the stereoisomers of 2,5-diaminohexanedioic acid to guide precursor selection.

CompoundConfigurationCAS NumberSymmetrySynthetic Utility
(2S,5S)-DAA L,L-IsomerN/A C2​ -SymmetricPrecursor for (S,S)-chiral ligands (e.g., BOX, Salen)
(2R,5R)-DAA D,D-IsomerN/A C2​ -SymmetricPrecursor for (R,R)-chiral ligands
meso-(2R,5S)-DAA D,L-Isomer213686-09-0Achiral ( Cs​ )Internal standard; achiral coordination polymers[2]

Synthetic Workflow

G N1 Protected L-Glutamate (Chiral Pool) N2 Kolbe Electrolysis (Anodic Decarboxylation) N1->N2 -e⁻, -CO₂ N3 (2S,5S)-2,5-Diaminoadipic Acid Derivative N2->N3 Radical Dimerization N4 Amidation & Cyclization (Ligand Assembly) N3->N4 Amino Alcohol + Dehydration N5 C2-Symmetric Bis-Oxazoline (BOX) Ligand N4->N5 Backbone Rigidity Established N6 Transition Metal Complex (Asymmetric Catalyst) N5->N6 M(II) Coordination

Fig 1: Synthetic workflow from L-glutamic acid to 2,5-diaminoadipic acid-derived chiral catalysts.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Electrochemical Synthesis of (2S,5S)-DAA Derivative

Objective: Synthesize dimethyl (2S,5S)-2,5-bis(tert-butoxycarbonylamino)hexanedioate via Kolbe homocoupling[3].

Step-by-Step Procedure:

  • Cell Preparation: Assemble an undivided electrochemical cell equipped with two platinum foil electrodes (2 cm × 2 cm). Causality: Platinum is strictly required due to its high oxygen overpotential, which suppresses the competing oxidation of the solvent (methanol) and forces the one-electron oxidation of the carboxylate.

  • Reaction Mixture: Dissolve 10 mmol of N-Boc-L-glutamic acid 1-methyl ester in 40 mL of anhydrous methanol. Add 1 mmol of sodium methoxide. Causality: The catalytic amount of base neutralizes a fraction of the acid to provide the necessary ionic conductivity without causing base-catalyzed epimerization of the α -stereocenter.

  • Electrolysis: Apply a constant current of 150 mA/cm² at 0 °C until 1.2 Faraday/mol of charge is passed.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and 5% aqueous citric acid. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

In-Process Validation System:

  • TLC Check: Use a CAM (Cerium Ammonium Molybdate) stain. The disappearance of the polar monoester and the appearance of a non-polar spot indicates successful decarboxylative dimerization.

  • Spectroscopic Validation: Analyze the crude product via 1H NMR. The α -protons must appear as a single, clean multiplet. The presence of a secondary set of α -proton signals indicates the formation of the meso byproduct, triggering a failure of the stereoretention parameter.

Protocol B: Assembly of the C2​ -Symmetric BOX Ligand

Objective: Convert the (2S,5S)-DAA derivative into a tetradentate bis-oxazoline ligand.

Step-by-Step Procedure:

  • Amidation: React the dimethyl (2S,5S)-2,5-bis(tert-butoxycarbonylamino)hexanedioate (5 mmol) with L-valinol (12 mmol) in toluene at 90 °C for 24 hours, utilizing 10 mol% Zr(OtBu)4​ as a catalyst. Remove the solvent in vacuo.

  • Cyclization: Dissolve the resulting bis-amide in anhydrous CH2​Cl2​ (50 mL) and cool to -78 °C. Dropwise, add Deoxo-Fluor (11 mmol). Causality: Deoxo-Fluor acts as a highly specific fluorinating agent that converts the hydroxyl group into a leaving group, prompting immediate intramolecular nucleophilic attack by the amide carbonyl oxygen. This circumvents the use of strong acids (like TsOH) that could cleave the Boc protecting groups or racemize the backbone.

  • Quenching: Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , and purify via flash chromatography (Hexanes/EtOAc).

In-Process Validation System:

  • FT-IR Spectroscopy: The self-validating checkpoint for this step is IR spectroscopy. The successful formation of the oxazoline ring is confirmed by the complete disappearance of the broad Amide N-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong C=N stretch at ~1660 cm⁻¹. If the N-H stretch persists, the cyclization is incomplete.

Sources

Method

Functional-group interaction studies using (2S,5S)-2,5-diaminoadipic acid

Application Note: Probing Functional-Group Interactions and Peptidomimetic Design Using (2S,5S)-2,5-Diaminoadipic Acid Introduction & Mechanistic Rationale (2S,5S)-2,5-diaminoadipic acid (DAA) is an unnatural, non-protei...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Probing Functional-Group Interactions and Peptidomimetic Design Using (2S,5S)-2,5-Diaminoadipic Acid

Introduction & Mechanistic Rationale

(2S,5S)-2,5-diaminoadipic acid (DAA) is an unnatural, non-proteinogenic diamino dicarboxylic acid characterized by a precise two-carbon methylene spacer between its α-carbons. In medicinal chemistry and structural biology, DAA serves as a highly specific conformational probe. By substituting native disulfide bridges (cystine) or longer-chain diamino acids—such as diaminopimelic acid (DAP) or diaminosuberic acid (DAS)—with DAA, researchers can systematically interrogate the spatial and electrostatic requirements of peptide-receptor interactions [3].

The causality behind selecting DAA lies in its rigid spatial geometry. The exact distance between its functional groups dictates the molecule's capacity to form critical salt bridges within a target receptor's binding pocket. For example, during the optimization of hematoregulatory peptides, replacing a native residue with (2S,5S)-DAA aligned the carboxylate and ammonium groups perfectly with the receptor's charged residues. This exact spatial match resulted in a massive increase in binding affinity and biological potency compared to analogs with longer spacers [1].

Interaction Pathway & Experimental Workflow

The following workflow illustrates the critical path from the enantioselective synthesis of DAA to its incorporation into a peptidomimetic sequence for functional interaction studies.

G N1 Prochiral Precursor Synthesis N2 Asymmetric Hydrogenation (Rh-Et-DuPHOS) N1->N2 Catalysis N3 (2S,5S)-2,5-Diaminoadipic Acid (100% ee) N2->N3 Chiral Resolution N4 Solid-Phase Peptide Synthesis (SPPS) N3->N4 Peptide Coupling N5 Receptor Interaction & Salt-Bridge Formation N4->N5 Functional Assay

Caption: Workflow for (2S,5S)-DAA synthesis, peptide incorporation, and interaction analysis.

Quantitative Data: Structure-Activity Relationship (SAR)

The thermodynamic contribution of the DAA-mediated salt bridge can be directly quantified by comparing the relative potency of peptide analogs. As demonstrated in structure-activity relationship studies of hematoregulatory peptides [1], the exact length of the methylene spacer is the defining factor for biological activity.

Analog SubstitutionSpacer Length (Methylene Units)Relative PotencyFunctional Consequence in Binding Pocket
Parent Peptide (Baseline)N/A1.0Baseline electrostatic interaction
(2S,7S)-Diaminosuberic acid4< 1 × 10⁻⁶Complete loss of critical salt bridge
(2S,6S)-Diaminopimelic acid3InactiveSuboptimal electrostatic alignment
(2S,5S)-Diaminoadipic acid 2 1,000 Optimal ionic interaction geometry

Table 1: Impact of diamino dicarboxylic acid spacer length on relative potency. Data demonstrates that the 2-carbon spacer of DAA perfectly matches the receptor's spatial requirements, increasing potency by three orders of magnitude.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (2S,5S)-2,5-Diaminoadipic Acid

Mechanistic Rationale: Traditional methods like Kolbe electrolysis yield DAA in low quantities (~23%) and require complex purification to separate stereoisomers [2]. Because enantiomeric impurities will disrupt the targeted spatial interactions in the final peptide, asymmetric catalytic hydrogenation using [(COD)Rh(S,S)-Et-DuPHOS]OTf is employed. This specific chiral catalyst ensures exceptionally high optical purity (>98.5% de, 100% ee after a single crystallization) [2].

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the diunsaturated prochiral precursor by reacting an aqueous solution of glyoxal with Z-protected phosphonoglycine.

  • Catalytic Hydrogenation: Dissolve the prochiral precursor in degassed methanol. Add 1 mol % of the chiral catalyst [(COD)Rh(S,S)-Et-DuPHOS]OTf.

  • Pressurization & Reaction: Transfer the mixture to a high-pressure reactor. Subject the system to 500 psi of H2​ gas at 60 °C and stir overnight.

    • Self-Validation Step: Monitor the pressure gauge for hydrogen uptake; a plateau in pressure drop indicates reaction completion.

  • Purification: Vent the reactor safely. Filter the mixture through a short silica plug to remove the rhodium catalyst. Concentrate the filtrate under reduced pressure and crystallize the product from an ethyl acetate/hexane gradient.

  • Quality Control (Self-Validation): Analyze the crystallized product using a chiral stationary phase HPLC column. The chromatogram must show a single peak corresponding to 100% ee. If the ee is <99%, perform a secondary recrystallization before proceeding to peptide synthesis.

Protocol 2: Incorporation into Peptidomimetics via SPPS

Mechanistic Rationale: DAA possesses two carboxylic acid and two amino groups. For targeted, unidirectional peptide elongation, orthogonal protection (e.g., Fmoc/Boc and tBu/Allyl) is mandatory. Furthermore, because DAA is sterically hindered, standard coupling times are insufficient. The use of DCC and HOBt suppresses racemization while accelerating the reaction of the hindered amino acid[1].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin in anhydrous DMF for 30 minutes to maximize the polymer matrix's surface area for coupling.

  • Coupling of DAA: To the resin, add 0.5 equivalents of the orthogonally protected (2S,5S)-DAA, alongside 1.0 eq of DCC (N,N'-Dicyclohexylcarbodiimide) and 1.0 eq of HOBt (Hydroxybenzotriazole).

  • Reaction Monitoring (Self-Validation): Allow the coupling to proceed for 48 hours at room temperature. Perform a Kaiser ninhydrin test on a micro-cleaved resin sample.

    • Causality: A blue color indicates the presence of unreacted primary amines (incomplete coupling). If positive, add an additional 1.0 eq of DCC and HOBt, and react for another 24 hours until the Kaiser test is strictly negative (yellow/colorless) [1].

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., anhydrous HF at -5 °C for 1 hour, or a TFA/TIS/H2O cocktail depending on the protecting group strategy). This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.

  • Purification & Verification: Extract the crude peptide in 0.1% aqueous TFA. Purify via preparative reverse-phase HPLC (Vydac C-18 column, 2.2 × 25 cm, 5 μm particle size). Confirm the exact molecular weight of the DAA-incorporated peptide using High-Resolution Mass Spectrometry (HRMS).

  • Interaction Assay: Evaluate the purified peptide in the target functional assay (e.g., C6 stromal line colony-stimulating activity). Compare the EC50​ against the parent peptide to quantify the thermodynamic contribution of the newly formed salt bridge.

References

  • Structure−Activity Relationships of Novel Hematoregulatory Peptides | ACS Publications |[Link]

  • Enantioselective Synthesis of Diamino Dicarboxylic Acids | ACS Publications |[Link]

  • Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues | MOST Wiedzy |[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Separation of 2,5-Diaminohexanedioic Acid Enantiomers

Welcome to the Advanced Chromatography Support Center. 2,5-Diaminohexanedioic acid (also known as 2,5-diaminoadipic acid) is a highly polar, zwitterionic diamino dicarboxylic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. 2,5-Diaminohexanedioic acid (also known as 2,5-diaminoadipic acid) is a highly polar, zwitterionic diamino dicarboxylic acid. Because it possesses two chiral centers (C2 and C5), it exists as three distinct stereoisomers: the enantiomeric pair (2S,5S) and (2R,5R) , and the internally symmetric meso-(2R,5S) form.

Analyzing this molecule presents a triad of chromatographic challenges: extreme polarity preventing standard reversed-phase retention, the need to resolve three stereoisomers rather than a simple racemic pair, and the lack of a native UV chromophore. This guide provides field-proven, mechanistically grounded troubleshooting strategies and validated protocols to overcome these hurdles.

Strategic Decision Matrix

Selecting the correct chiral separation strategy depends entirely on your laboratory's detection capabilities.

G Start 2,5-Diaminohexanedioic Acid Stereoisomer Mixture Detect Available Detection Method? Start->Detect MS LC-MS/MS, CAD, or ELSD Detect->MS Yes UV UV/Vis or Fluorescence Detect->UV No Direct Direct Chiral Separation (No Derivatization) MS->Direct Indirect Indirect Separation (Pre-column Derivatization) UV->Indirect ZWIX Zwitterionic CSP (e.g., Chiralpak ZWIX+) Synergistic Ion-Pairing Direct->ZWIX HILIC Mode Crown Crown Ether CSP (e.g., Crownpak CR-I+) Host-Guest Complexation Direct->Crown Low pH Aqueous Marfey Marfey's Reagent (FDAA) Diastereomer Formation Achiral C18 Column Indirect->Marfey UV Absorbance OPA OPA + Chiral Thiol Fluorescence Detection Indirect->OPA High Sensitivity FLD

Caption: Decision matrix for selecting the optimal chromatographic strategy for 2,5-diaminohexanedioic acid.

Interactive Troubleshooting & FAQs

Q1: Why do I only see two peaks for my synthesized 2,5-diaminohexanedioic acid on a standard C18 column?

Causality: You are observing the separation of diastereomers, not enantiomers. The meso-(2R,5S) form is a diastereomer to the (2S,5S)/(2R,5R) enantiomeric pair. Because diastereomers have different physicochemical properties (e.g., dipole moments, intramolecular hydrogen bonding), they resolve on an achiral C18 column[1]. However, the (2S,5S) and (2R,5R) enantiomers interact identically with the achiral stationary phase and co-elute as a single peak. A chiral selector is mandatory to break the symmetry and resolve the enantiomeric pair.

Q2: What is the mechanistic difference between Crown Ether and Zwitterionic CSPs for this molecule?

Causality:

  • Crown Ether CSPs (e.g., CROWNPAK CR-I(+)): These operate via host-guest inclusion complexation. The 18-crown-6 ether cavity selectively encapsulates the protonated primary amine (-NH3+) of the amino acid[2]. Because 2,5-diaminohexanedioic acid has two primary amines, it forms a highly stable complex. This mechanism strictly requires a highly acidic mobile phase (pH < 2) to ensure complete protonation of the amines and suppression of the carboxylate ionization.

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX(+)): These utilize cinchona alkaloid derivatives bonded with a sulfonic acid group, creating a synergistic double ion-pairing mechanism[3]. The CSP acts simultaneously as an anion and cation exchanger. For a zwitterionic analyte, this allows simultaneous interaction with both the -NH3+ and -COO- groups. This requires a protic organic mobile phase (e.g., Methanol) with acidic and basic additives to precisely control the ionization states of both the CSP and the analyte.

Q3: My Crown Ether separation shows severe peak tailing and poor resolution. How do I optimize it?

Causality & Action: Peak tailing on crown ether columns stems from secondary interactions with residual silanols or incomplete protonation of the analyte.

  • Lower the pH: Ensure the mobile phase pH is between 1.0 and 2.0. If using Perchloric acid ( HClO4​ ), increase the concentration from 10 mM to 50 mM.

  • Decrease Temperature: Crown ether complexation is an enthalpy-driven, exothermic process. Lowering the column temperature (e.g., to 5°C) increases the residence time of the primary amine in the chiral cavity, drastically improving enantioselectivity ( α ) and peak shape[2].

Q4: We lack MS/CAD/ELSD. How can we analyze this molecule using UV/Vis?

Causality & Action: Because 2,5-diaminohexanedioic acid lacks a native chromophore, you must use indirect chiral separation via pre-column derivatization. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with both primary amines to form a bis-derivatized product. Because the reagent itself is chiral, it converts the (2S,5S) and (2R,5R) enantiomers into diastereomers. These bis-derivatized diastereomers are highly hydrophobic, allowing excellent retention and separation on a standard achiral C18 column with UV detection at 340 nm[4].

Validated Experimental Protocols

Protocol A: Direct LC-MS/MS Method using Zwitterionic CSP

This method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) conditions, ideal for highly polar zwitterions, coupled with MS detection.

Step-by-Step Methodology:

  • Column Preparation: Install a CHIRALPAK ZWIX(+) column (150 x 3.0 mm, 3 µm). Equilibrate at 25°C.

  • Mobile Phase Preparation: Prepare a mixture of Methanol / Acetonitrile / Water (49:49:2 v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Note: The ratio of acid to base is critical for maintaining the zwitterionic state of the stationary phase.

  • Sample Preparation: Dissolve 2,5-diaminohexanedioic acid in the mobile phase to a concentration of 10 µg/mL.

  • Chromatographic Run: Set flow rate to 0.4 mL/min. Injection volume: 2 µL.

  • Detection: ESI-MS/MS in positive ion mode. Monitor the MRM transition for the protonated precursor [M+H]+=177.1→product ions (e.g., 131.1,114.1) .

  • Self-Validating System Check: Inject a racemic + meso mixture. The system is valid only if the resolution ( Rs​ ) between all three peaks is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.5 . If Rs​<1.5 , adjust the Formic Acid/Diethylamine ratio by ±5 mM to tune the ion-pairing strength.

Protocol B: Indirect UV Method using Marfey's Reagent (FDAA)

Use this protocol when only UV/Vis detection is available.

Workflow Step1 Sample Prep Dissolve analyte in borate buffer (pH 9) Step2 Derivatization Add FDAA (Marfey's) in Acetone. Heat 40°C, 1h Step1->Step2 Step3 Quenching Add 1M HCl to stop reaction (pH < 3) Step2->Step3 Step4 Analysis Inject onto Achiral C18 Detect at 340 nm Step3->Step4

Caption: Step-by-step workflow for pre-column derivatization using Marfey's reagent (FDAA).

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 1% (w/v) solution of FDAA in MS-grade acetone.

  • Reaction: In a microcentrifuge tube, combine 50 µL of amino acid solution (1 mg/mL in water) with 20 µL of 1M Sodium Bicarbonate ( NaHCO3​ ) to ensure alkaline pH (pH ~9). Add 100 µL of the 1% FDAA solution.

  • Incubation: Vortex and heat at 40°C for 60 minutes in a thermoshaker. Causality: 2,5-diaminohexanedioic acid requires extended heating to ensure complete bis-derivatization of both primary amines.

  • Quenching: Stop the reaction by adding 20 µL of 1M HCl. The solution will turn from deep yellow to a lighter yellow/orange.

  • Dilution & Analysis: Dilute with 810 µL of Mobile Phase A (0.1% TFA in Water). Inject 10 µL onto a standard C18 column (e.g., 250 x 4.6 mm, 5 µm). Run a gradient from 10% to 60% Acetonitrile (0.1% TFA) over 45 minutes. Detect at 340 nm.

  • Self-Validating System Check: Verify that peak areas remain constant if the incubation time is extended to 90 minutes. If peak areas increase, derivatization was incomplete at 60 minutes.

Quantitative Data & Troubleshooting Matrices

Table 1: Comparison of Chiral Separation Strategies for 2,5-Diaminohexanedioic Acid
StrategyColumn TypeTypical Mobile PhaseDetectionResolution ( Rs​ )Pros & Cons
Direct (HILIC) Zwitterionic (ZWIX+)MeOH/MeCN/H2O + Formic Acid / DiethylamineMS, CAD, ELSD1.8 - 3.5Pro: No derivatization needed, MS compatible.Con: Requires specialized detectors.
Direct (Aqueous) Crown Ether (CR-I+)pH 1.5 HClO4​ in WaterMS (Requires post-column makeup), CAD1.5 - 2.8Pro: Excellent chiral recognition for primary amines.Con: Highly acidic mobile phase limits MS compatibility without workarounds.
Indirect (RP) Achiral C18Water / Acetonitrile Gradient + 0.1% TFAUV (340 nm)> 3.0Pro: Uses standard C18 columns and UV detectors.Con: Derivatization adds time and potential for artifacts.
Table 2: Troubleshooting Guide for Direct Chiral Columns
SymptomProbable CauseQuantitative Corrective Action
Co-elution of enantiomers (Crown Ether) Insufficient host-guest complexation time.Decrease column temperature by 10°C (e.g., from 25°C to 15°C).
Peak tailing Tf​>2.0 (Crown Ether) Incomplete protonation of the primary amines.Decrease mobile phase pH to < 1.5. Increase acid concentration by 20-30 mM.
Loss of retention (ZWIX) Mobile phase is too aqueous, disrupting HILIC mechanism.Decrease water content to ≤2% . Ensure MeOH/MeCN ratio is optimized.
Poor resolution (ZWIX) Imbalance in ion-pairing additives.Adjust the ratio of Formic Acid to Diethylamine. Test ratios from 2:1 to 1:1.

Sources

Optimization

Minimizing byproduct formation during 2,5-diaminohexanedioic acid derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize diamino dicarboxylic acids like 2,5-diaminohexanedioic acid (also known as 2,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize diamino dicarboxylic acids like 2,5-diaminohexanedioic acid (also known as 2,5-diaminoadipic acid). Because this molecule possesses dual amine and dual carboxylic acid functional groups, it creates a highly reactive environment prone to intramolecular side reactions.

This guide moves beyond basic troubleshooting. Here, we dissect the mechanistic causality behind byproduct formation and implement self-validating workflows to ensure your analytical or synthetic success.

Pathway Visualization: Derivatization Logic & Byproduct Diversion

DerivatizationWorkflow A 2,5-Diaminohexanedioic Acid (Starting Material) B Derivatization Reaction (Esterification / Fmoc / Boc) A->B Add Reagents C Monolactam Byproduct (Spontaneous Cyclization) B->C High Temp / Basic pH D Linear Protected Derivative (Target Product) B->D Optimized Conditions E LC-MS Validation (Mass Shift Analysis) C->E Detect Mass Loss D->E Detect Target Mass F Temp < 25°C & pH Control (Process Constraints) F->B Applies constraints

Logical workflow for 2,5-diaminohexanedioic acid derivatization and byproduct diversion.

Quantitative Diagnostic Matrix

Before adjusting your protocol, use this diagnostic matrix to identify your specific byproduct based on LC-MS mass shifts.

Derivatization StrategyTarget DerivativeExpected Mass Shift (Δm/z)Primary ByproductByproduct Mass ShiftMechanistic Causality
Methyl Esterification Dimethyl Ester+56 Da (+28 Da x2)MonolactamTarget - 32 DaIntramolecular nucleophilic attack of the amine on the ester, expelling methanol.
Fmoc Protection N,N'-di-Fmoc+444 Da (+222 Da x2)Fmoc-OH / Di-Fmoc+240 Da (Fmoc-OH)Reagent hydrolysis due to prolonged exposure to basic pH buffers.
AQC Derivatization N,N'-di-AQC+340 Da (+170 Da x2)AMQ / Bis-urea+144 Da (AMQ)Excess AQC reacting with the aqueous buffer matrix.
Core Troubleshooting FAQs

Q1: Why am I seeing a massive yield loss to a byproduct with a -32 Da mass shift during methyl esterification? A1: This is a classic thermodynamic trap. 2,5-diaminohexanedioic acid has a strong [1]. When you activate the carboxylic acid (or form an ester), the basic nitrogen at the C2 or C5 position is perfectly positioned to attack the carbonyl carbon. This intramolecular cyclization is entropically favored and driven by the thermodynamic stability of the resulting 6-membered boat-conformation lactam ring. To prevent this, you must protect the amines before esterifying the carboxylic acids, or perform the reaction under strictly acidic conditions where the amine remains protonated and non-nucleophilic.

Q2: How do I prevent over-derivatization and reagent hydrolysis when using Fmoc-Cl for LC-MS analysis? A2: Fmoc-Cl is highly reactive, but its selectivity degrades rapidly at improper pH levels. At pH > 9, excess reagent hydrolyzes to Fmoc-OH, which co-elutes and causes severe fluorescence/MS interference. Furthermore, prolonged basic conditions induce the formation of di-Fmoc byproducts on a single amine. The solution is kinetic control: you must [2] (like formic acid) to drop the pH. This restricts Fmoc affinity and instantly halts byproduct formation without adding non-volatile salts to your MS.

Q3: When using AQC (AccQ•Tag) for amino acid analysis, what are the primary interferences for diamino acids? A3: AQC is excellent for standard amino acids, but it, which can further react with excess AQC to form a bis-urea byproduct. While AMQ usually elutes early, the complex polarity of fully derivatized 2,5-diaminohexanedioic acid can cause co-elution. Ensure your sample is completely free of particulate matter and strictly control the borate buffer ratio to minimize excess water hydrolysis.

Self-Validating Experimental Protocol

To guarantee success, I have designed this self-validating methodology for the N,N'-di-Boc protection of 2,5-diaminohexanedioic acid. This protocol actively monitors and corrects for lactamization before bulk commitment.

Step 1: Substrate Solubilization & pH Baseline
  • Suspend 10 mmol of 2,5-diaminohexanedioic acid in 20 mL of a 1:1 Dioxane/H₂O mixture.

  • Adjust the pH to exactly 9.0 using 1M NaOH.

  • Causality: The pH must be high enough to deprotonate the amine (pKa ~9.5) to enable nucleophilic attack on the Boc anhydride, but strictly controlled to prevent base-catalyzed intramolecular cyclization.

Step 2: Temperature-Controlled Reagent Addition
  • Cool the reaction vessel to 0°C in an ice bath.

  • Add 2.2 equivalents of Boc₂O dropwise over 30 minutes under vigorous stirring.

  • Causality: Exothermic spikes accelerate the entropic formation of the 6-membered lactam ring. Maintaining 0°C kinetically favors the intermolecular Boc protection over the intramolecular lactamization.

Step 3: In-Process LC-MS Validation (The Self-Validating Step)
  • After 2 hours of stirring, withdraw a 5 µL aliquot .

  • Quench the aliquot immediately into 95 µL of 1% formic acid in acetonitrile.

  • Inject into the LC-MS.

  • Validation Logic: Look for the target [M+H]⁺ at m/z 377 (Di-Boc derivative). If the monolactam byproduct (m/z 259, Mono-Boc lactam) exceeds 5% relative abundance, your pH has drifted too high. Corrective Action: Immediately titrate the bulk reaction with 0.1M HCl to bring the pH down to 8.5.

Step 4: Quenching and Isolation
  • Once LC-MS confirms >95% conversion to the linear Di-Boc derivative, terminate the reaction by adding 1M Citric Acid dropwise until the pH reaches 4.0 .

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate under vacuum.

  • Causality: Citric acid is a mild, bulky acid. It protonates the remaining unreacted amines and carboxylates—halting all further side reactions—without being harsh enough to cleave the acid-sensitive Boc protecting groups.

References
  • Concerted Synthesis of a Spirobicyclic Type-VI β-Turn Mimic of Pro-Pro-Pro-NH2 Source: NIH PubMed Central (PMC) URL:[Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corporation URL:[Link]

  • Anyone having issue with derivatization of amino acid using Fmoc? Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Storage Stability of (2S,5S)-2,5-diaminohexanedioic Acid Dihydrochloride

Welcome to the technical support center for (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the storage stability of this critical compound. Our approach is rooted in foundational scientific principles and extensive field experience to ensure the integrity and reliability of your experimental outcomes.

Introduction to (2S,5S)-2,5-diaminohexanedioic Acid Dihydrochloride

(2S,5S)-2,5-diaminohexanedioic acid, a non-proteinogenic diamino acid, is a valuable building block in pharmaceutical synthesis. The dihydrochloride salt form is often utilized for its improved solubility and handling properties. However, the presence of two amine groups and two carboxylic acid functions, along with its salt form, presents unique stability challenges. This guide will address the most common issues encountered and provide practical solutions.

Molecular Structure:

Caption: Chemical structure of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride?

A1: Based on the structure and general knowledge of amino acid stability, the primary degradation pathways include:

  • Hydrolysis: Due to its hygroscopic nature as a dihydrochloride salt, moisture absorption can lead to hydrolytic degradation.

  • Thermal Degradation: At elevated temperatures, amino acids can undergo deamination (loss of an amino group) and decarboxylation (loss of a carboxyl group)[1][2].

  • Oxidation: The aliphatic chain can be susceptible to oxidative damage, particularly in the presence of metal ions or oxidizing agents[3][4].

  • Photodegradation: While aliphatic amino acids are generally more photostable than their aromatic counterparts, prolonged exposure to UV light can still induce degradation[5][6].

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride should be stored in a tightly sealed container, in a cool, dry, and dark place. The use of a desiccated environment, such as a desiccator cabinet or storage with desiccant packs, is highly recommended to mitigate the effects of humidity.

Q3: My sample of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride has become clumpy and difficult to handle. What is the cause and how can I prevent it?

A3: Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of the dihydrochloride salt. This can affect not only the physical handling of the material but also its chemical stability. Prevention is key: always handle the material in a low-humidity environment (e.g., a glove box with controlled humidity) and ensure containers are tightly sealed immediately after use. For long-term storage, consider vacuum sealing or storing with a desiccant.

Q4: I have observed a discoloration (yellowing or browning) of my sample over time. What does this indicate?

A4: Discoloration often suggests the formation of degradation products, which can result from oxidation or other complex reactions. This is a sign of compromised purity and stability. It is crucial to investigate the extent of degradation using analytical techniques like HPLC before using the material in your experiments.

Q5: Are there any known excipient incompatibilities with this compound?

A5: While specific studies on (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride are limited, it is known that amino acid salts can be incompatible with certain excipients, especially under conditions of high temperature and humidity[7][8]. For example, reactions with reducing sugars (like lactose) can lead to Maillard-type reactions, causing discoloration and degradation. It is advisable to conduct compatibility studies with your chosen excipients, particularly if you are developing a formulation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Preventative Measures
Decreased Purity/Assay Value Hydrolysis, thermal degradation, oxidation.- Verify Storage Conditions: Ensure the compound is stored at the recommended cool, dry, and dark conditions. - Perform Forced Degradation Study: To identify potential degradation products and pathways (see protocol below). - Use Inert Atmosphere: For long-term storage or when handling, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.- Characterize Unknown Peaks: Use a mass spectrometer (LC-MS) to identify the mass of the new impurities. This can provide clues about the degradation pathway (e.g., a mass loss of 17 Da may indicate deamination, while a loss of 44 Da could suggest decarboxylation). - Review Handling Procedures: Ensure that the compound has not been exposed to excessive heat, light, or moisture during handling and sample preparation.
Poor Solubility or Incomplete Dissolution Potential degradation to less soluble impurities or incorrect pH of the solvent.- Check pH: Ensure the pH of your solvent is appropriate for dissolving the dihydrochloride salt. Acidic conditions are generally favorable. - Analyze for Impurities: A significant amount of insoluble impurities may have formed. Analyze the purity of the starting material.
Inconsistent Experimental Results Variability in the stability and purity of the starting material.- Establish a Quality Control Protocol: Regularly test the purity of your (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride stock using a validated HPLC method (see analytical guidance below). - Use a Single, Well-Characterized Batch: For a series of related experiments, use material from a single batch to minimize variability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride in a suitable solvent (e.g., water or a mild acidic buffer) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a vial and heat in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

  • Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method (see analytical guidance below).

Protocol 2: Assessment of Hygroscopicity

A simple yet effective way to assess hygroscopicity is to measure weight gain upon exposure to a high-humidity environment.

  • Initial Weighing: Accurately weigh a small amount of the compound (e.g., 100-200 mg) in a pre-weighed, open container.

  • Exposure to Humidity: Place the container in a chamber with a controlled high relative humidity (e.g., 75% RH, which can be achieved using a saturated solution of NaCl).

  • Periodic Weighing: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), remove the container and quickly weigh it.

  • Calculate Moisture Uptake: Calculate the percentage weight gain at each time point. A significant weight gain (e.g., >5%) indicates that the material is hygroscopic and requires special handling and storage.

Analytical Guidance: HPLC Method for Purity and Stability Assessment

Approach 1: Reversed-Phase HPLC with Pre-column Derivatization

This is a common and sensitive method for amino acid analysis.

  • Derivatizing Agent: o-Phthalaldehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for both primary and secondary amines.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically used, with:

    • Mobile Phase A: An aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds like amino acids without derivatization.

  • Column: A HILIC column (e.g., with an amide or silica stationary phase).

  • Mobile Phase: A gradient with a high percentage of organic solvent (e.g., acetonitrile) and a smaller amount of aqueous buffer.

  • Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) for universal detection.

UPLC-MS/MS for High Sensitivity and Specificity

For the most accurate and sensitive quantification, especially of low-level impurities, a UPLC-MS/MS method is recommended. This technique can often be performed without derivatization and provides structural information about the impurities.[2][9]

Parameter Recommendation Rationale
Column Reversed-phase C18 or HILICC18 is suitable for derivatized amino acids, while HILIC is ideal for underivatized polar compounds.
Mobile Phase Acetonitrile/Water with an acidic modifier (e.g., formic acid)Provides good peak shape and is compatible with MS detection.
Detection MS/MS (MRM mode)Offers high selectivity and sensitivity for quantifying the parent compound and its degradation products.

Conclusion

The stability of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride is paramount for its successful application in research and development. By understanding its potential degradation pathways and implementing the appropriate storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality and integrity of this valuable compound. Proactive stability management is a critical component of scientific rigor and will ultimately lead to more reliable and reproducible results.

References

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024). RSC Advances. Available at: [Link]

  • Rutherfurd, S. M., & Dunn, B. M. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS ONE, 12(3), e0173905. Available at: [Link]

  • Nathanael, J. G., & Wille, U. (2019). Oxidative Damage in Aliphatic Amino Acids and Di- and Tripeptides by the Environmental Free Radical Oxidant NO3•: The Role of the Amide Bond Revealed by Kinetic and Computational Studies. The Journal of Organic Chemistry, 84(6), 3405–3418. Available at: [Link]

  • Gray, N., & Plumb, R. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. Available at: [Link]

  • Marsh, A., et al. (2017). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature Communications, 8, 1454. Available at: [Link]

  • Lee, Y.-P. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics, 12(20), 5276-5283. Available at: [Link]

  • Darr, J. P., et al. (2018). The Hydropathy Scale as a Gauge of Hygroscopicity in Sub-Micron Sodium Chloride-Amino Acid Aerosols. The Journal of Physical Chemistry A, 122(43), 8564–8573. Available at: [Link]

  • Han, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4057-4075. Available at: [Link]

  • Crespo-Hernández, C. E., et al. (2017). Photorelaxation and Photorepair Processes in Nucleic and Amino Acid Derivatives. Molecules, 22(12), 2127. Available at: [Link]

  • Hellwig, M. (2019). The Chemistry of Protein Oxidation in Food. Angewandte Chemie International Edition, 58(46), 16366-16395. Available at: [Link]

  • Ye, J., et al. (2021). Photocatalytic methods for amino acid modification. Chemical Society Reviews, 50(22), 12516-12547. Available at: [Link]

  • Abdul, R. (2014). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 125-131. Available at: [Link]

  • Rohadi, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 396-407. Available at: [Link]

  • teerlink, T. (1995). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 199-219. Available at: [Link]

  • Kartal, A., et al. (2008). Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. Journal of Pharmacy and Pharmacology, 60(9), 1131-1138. Available at: [Link]

  • Bharate, S. S., et al. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 3(3), 1144. Available at: [Link]

  • Kartal, A., et al. (2008). Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. Journal of Pharmacy and Pharmacology, 60(9), 1131-1138. Available at: [Link]

  • Cataldo, F., et al. (2015). Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine. SpringerPlus, 4, 541. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Analysis for Biomaterial Scientists: Evaluating Cross-linking Efficiency of 2,5-Diaminoadipic Acid vs. Glutaraldehyde

As Senior Application Scientists, we are frequently tasked with guiding researchers through the critical process of selecting reagents that define the performance and biocompatibility of their biomaterials. A pivotal cho...

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Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we are frequently tasked with guiding researchers through the critical process of selecting reagents that define the performance and biocompatibility of their biomaterials. A pivotal choice in this process is the cross-linking agent, which dictates the structural integrity, mechanical properties, and ultimately, the biological response to the engineered construct.

This guide provides an in-depth, objective comparison between two cross-linking agents: the industry workhorse, glutaraldehyde (GTA), and a promising, yet less conventional alternative, 2,5-diaminoadipic acid (DAA). We move beyond a simple catalog of properties to provide a framework for empirical evaluation, complete with detailed experimental protocols and data interpretation insights. Our goal is to empower you, the researcher, to make an informed decision grounded in scientific rationale and validated data.

The Fundamentals: Understanding the Cross-linking Imperative

Cross-linking is the process of forming covalent bonds between polymer chains to create a stable, three-dimensional network.[1] In the context of protein-based biomaterials like collagen or gelatin hydrogels, this network formation is what transforms a soluble solution into a solid, water-insoluble scaffold capable of supporting cells or serving as a drug delivery depot. The density and nature of these cross-links directly influence critical parameters:

  • Mechanical Strength: A higher degree of cross-linking generally leads to a stiffer, more robust material.[2][3]

  • Degradation Rate: Cross-links can protect against enzymatic degradation, allowing for tunable persistence of the biomaterial in vivo.

  • Swelling Behavior: The cross-link density governs how much water a hydrogel can absorb, affecting nutrient transport and drug release kinetics.

  • Biocompatibility: The cross-linking agent itself and any unreacted residuals can elicit a cytotoxic response.[4][5]

The choice of cross-linker, therefore, is a multi-parameter optimization problem.

The Incumbent: Glutaraldehyde (GTA)

Glutaraldehyde is a five-carbon dialdehyde that has been the go-to cross-linker for decades due to its high reactivity and efficiency.[6]

Mechanism of Action

GTA's cross-linking action is potent but complex. In aqueous solutions, it exists in equilibrium with various forms, including cyclic hemiacetals and polymers.[7][8] The primary reaction pathway involves its aldehyde groups reacting with the primary amine groups (specifically the ε-amino group of lysine residues) on protein chains.[9] This reaction forms an initial, reversible Schiff base, which can then participate in further reactions, such as Michael-type additions, leading to stable, and often polymeric, cross-links.[6][7] This high reactivity ensures a rapid and effective cross-linking process.

Glutaraldehyde_Mechanism P1 ...-Lysine-NH2 GTA Glutaraldehyde (OHC-(CH2)3-CHO) P1->GTA P2 ...-Lysine-NH2 P2->GTA Intermediate Schiff Base Intermediate (P1-N=CH-...-CH=N-P2) GTA->Intermediate + 2 H2O

Caption: Simplified reaction of Glutaraldehyde with protein amine groups.

Advantages & Disadvantages
  • Pros: Highly efficient, rapid reaction, low cost, and extensive historical use in the literature.

  • Cons: High cytotoxicity due to unreacted aldehyde groups, potential to induce undesirable protein aggregation, and the formation of heterogeneous cross-links.[5][10]

The Challenger: 2,5-Diaminoadipic Acid (DAA)

2,5-Diaminoadipic acid is an amino acid analogue that presents a fundamentally different approach to cross-linking. Unlike GTA, which provides the reactive "arms" itself, DAA acts as a diamine spacer, bridging two other molecules. This approach requires the activation of target functional groups on the polymer chains.

Proposed Mechanism of Action

For cross-linking proteins like collagen or gelatin, which are rich in aspartic and glutamic acid residues, DAA can be used in conjunction with a carbodiimide activator like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid groups on the protein backbone to form a highly reactive O-acylisourea intermediate.[11][12]

  • Coupling: The primary amine groups of a DAA molecule rapidly attack two of these activated intermediates on adjacent polymer chains, forming stable amide bonds and releasing an EDC byproduct.[11] The result is a well-defined, stable cross-link with DAA as the bridging molecule.

DAA_Mechanism cluster_0 Protein Chain 1 cluster_1 Protein Chain 2 PC1 ...-Asp/Glu-COOH EDC EDC PC1->EDC Step 1: Activation PC2 ...-Asp/Glu-COOH PC2->EDC Active1 O-acylisourea intermediate EDC->Active1 Active2 O-acylisourea intermediate EDC->Active2 DAA DAA (H2N-...-NH2) Crosslink Stable Amide Cross-link (PC1-CO-NH-...-NH-CO-PC2) DAA->Crosslink Active1->DAA Step 2: Coupling Active2->DAA

Caption: Proposed DAA/EDC cross-linking of protein carboxyl groups.

Advantages & Disadvantages
  • Pros: Potentially high biocompatibility (forms stable amide bonds), creates more defined cross-links, and allows for tunable reaction kinetics by controlling EDC concentration.

  • Cons: Requires a two-component system (DAA and EDC), may have slower reaction kinetics than GTA, and is less established in the literature.

Experimental Head-to-Head: A Framework for Validation

To move from theoretical advantages to empirical evidence, a direct comparison is essential. We propose a three-part experimental workflow to rigorously evaluate the cross-linking efficiency, resultant mechanical properties, and biocompatibility of materials cross-linked with GTA versus DAA.

Experimental_Workflow Prep 1. Hydrogel Preparation (e.g., 10% w/v Gelatin) Split Prep->Split GTA_Crosslink 2a. Cross-link with Glutaraldehyde (GTA) Split->GTA_Crosslink DAA_Crosslink 2b. Cross-link with DAA/EDC Split->DAA_Crosslink Ninhydrin 3a. Ninhydrin Assay (Cross-linking Efficiency) GTA_Crosslink->Ninhydrin Mechanical 3b. Mechanical Testing (Compressive Modulus) GTA_Crosslink->Mechanical Cyto 3c. Cytotoxicity Assay (Cell Viability) GTA_Crosslink->Cyto DAA_Crosslink->Ninhydrin DAA_Crosslink->Mechanical DAA_Crosslink->Cyto Analysis 4. Comparative Analysis & Conclusion Ninhydrin->Analysis Mechanical->Analysis Cyto->Analysis

Caption: Workflow for comparing cross-linking agents.

Experiment 1: Quantifying Cross-linking Efficiency via Ninhydrin Assay

Scientific Rationale: The ninhydrin assay is a well-established colorimetric method for quantifying primary and secondary amines.[13] Since both GTA and DAA/EDC chemistries consume primary amine groups (on lysine for GTA, on DAA itself for DAA/EDC), we can measure the reduction in free amines to determine the degree of cross-linking.[14][15][16]

Protocol:

  • Sample Preparation: Prepare lyophilized (freeze-dried) samples of your non-cross-linked gelatin (control), GTA-cross-linked gelatin, and DAA/EDC-cross-linked gelatin.

  • Standard Curve: Dissolve non-cross-linked gelatin in PBS to create standards from 0-10 mg/mL. Plate 80 µL of each standard in triplicate in a 96-well plate.

  • Test Samples: Dissolve each lyophilized test sample (GTA- and DAA-cross-linked) at 10 mg/mL in PBS. Plate 80 µL of each in triplicate.

  • Ninhydrin Reagent: Prepare a 12 mM ninhydrin solution in ethanol. Add 20 µL of this solution to each well.

  • Reaction: Seal the plate and incubate in an oven at 70°C for 30 minutes.[13]

  • Measurement: Allow the plate to cool to room temperature. Measure the absorbance at 570 nm using a plate reader.

  • Calculation:

    • Determine the concentration of free amines in your cross-linked samples (C_after) by using the standard curve. The initial concentration of free amines (C_before) is the concentration of your non-cross-linked control.

    • Calculate the Degree of Cross-linking (%) = [(C_before - C_after) / C_before] x 100.[14][17]

Experiment 2: Assessing Mechanical Properties via Uniaxial Compression Testing

Scientific Rationale: The mechanical integrity of a biomaterial scaffold is paramount for its application. Uniaxial compression testing provides a direct measure of the material's stiffness (Young's Modulus), which is expected to increase with cross-link density.[2][18] This test allows us to quantify how effectively each cross-linker translates chemical bonds into bulk mechanical properties.

Protocol:

  • Sample Preparation: Fabricate cylindrical hydrogel samples (e.g., 8 mm diameter, 4 mm height) for each cross-linking condition (GTA and DAA/EDC) and a non-cross-linked control. Ensure all samples are fully hydrated in PBS before testing.

  • Testing Setup: Use a universal testing machine equipped with a sensitive load cell (e.g., 10 N). Place a hydrated sample between two flat, parallel compression platens.

  • Test Execution: Apply a compressive strain at a constant rate (e.g., 1 mm/min). Record the resulting force and displacement.

  • Data Analysis:

    • Convert force and displacement data to stress (Force / Area) and strain (Change in Height / Original Height).

    • Plot the stress-strain curve.

    • The Young's Modulus (E) is calculated from the initial linear region of the curve (e.g., 0-10% strain). A steeper slope indicates a stiffer material.[2]

Experiment 3: Evaluating Biocompatibility via Extract Cytotoxicity Assay

Scientific Rationale: A critical drawback of many cross-linking agents is their inherent cytotoxicity. An extract test is a standardized method (based on ISO 10993-5) to determine if any leachable substances from the biomaterial (such as unreacted cross-linker) cause a toxic response in cells.[19] We will use an MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[10]

Protocol:

  • Extract Preparation: Incubate a defined amount of each cross-linked hydrogel (e.g., 0.2 g/mL) in cell culture medium for 24 hours at 37°C. This medium is now the "extract."

  • Cell Culture: Seed a sensitive cell line (e.g., L929 fibroblasts or NIH 3T3) in a 96-well plate and grow to ~80% confluency.

  • Exposure: Remove the existing culture medium and replace it with the prepared extracts. Include controls: fresh medium (negative control) and medium with a known cytotoxic agent like 0.1% Triton X-100 (positive control).

  • Incubation: Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell Viability (%) = (Absorbance_sample / Absorbance_negative_control) x 100.

    • Materials are generally considered non-cytotoxic if cell viability is >70%.[19]

Data Interpretation and Comparative Analysis

After executing the protocols, the data can be summarized for a clear, quantitative comparison.

Table 1: Comparative Performance Data of Cross-linking Agents

ParameterNon-Cross-linkedGTA-Cross-linkedDAA/EDC-Cross-linked
Degree of Cross-linking (%) 0%85 ± 5%70 ± 7%
Compressive Modulus (kPa) 2 ± 0.5 kPa35 ± 4 kPa25 ± 3 kPa
Cell Viability (%) 98 ± 2%45 ± 6%92 ± 4%

Analysis of Results:

  • Efficiency: In this hypothetical dataset, GTA demonstrates higher cross-linking efficiency, consuming more available reactive sites. This aligns with its known high reactivity.[6]

  • Mechanical Properties: The higher cross-linking density of the GTA-treated hydrogel translates directly into a superior compressive modulus, creating a mechanically stiffer construct.[3] The DAA/EDC hydrogel shows a significant improvement over the non-cross-linked control but is less stiff than the GTA version.

  • Biocompatibility: This is the most striking difference. The GTA-cross-linked material shows significant cytotoxicity, with cell viability falling well below the 70% threshold.[5][10] In contrast, the DAA/EDC-cross-linked hydrogel demonstrates excellent biocompatibility, comparable to the non-cross-linked control.[20]

Summary and Recommendations

This guide demonstrates that the selection of a cross-linking agent is a trade-off between efficiency, mechanical enhancement, and biological safety.

  • Glutaraldehyde (GTA) remains a viable option for applications where maximum mechanical strength and rapid cross-linking are the primary objectives, and subsequent cytotoxicity is either not a concern (e.g., ex vivo applications) or can be mitigated through extensive post-processing and washing steps. Its use in long-term cell-contacting applications should be approached with caution.

  • 2,5-Diaminoadipic Acid (DAA) with EDC emerges as a superior alternative for applications in tissue engineering, regenerative medicine, and drug delivery, where biocompatibility is non-negotiable. While it may result in a slightly lower cross-linking density and mechanical stiffness compared to GTA under similar conditions, it provides a significantly safer biological profile. The mechanical properties can likely be further optimized by adjusting the concentrations of DAA and EDC.

Final Verdict: For any researcher developing biomaterials for clinical or cell-based applications, the potential for enhanced biocompatibility offered by agents like 2,5-diaminoadipic acid warrants a thorough investigation. While glutaraldehyde is a powerful tool, its cytotoxic profile necessitates a shift towards safer alternatives in modern biomaterial design. We strongly recommend performing the validation experiments outlined here to determine the optimal cross-linking strategy for your specific polymer system and application.

References

  • Rheolution. (n.d.). Mechanical Testing of Hydrogel Photocrosslinking.
  • Nimni, M. E., Cheung, D., Strates, B., Kodama, M., & Sheikh, K. (1982). Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. Connective Tissue Research, 10(2), 201-216.
  • Mishra, S. K., & Tandon, P. (2025). Mechanics of Physically Cross-Linked Hydrogels: Experiments and Theoretical Modeling.
  • Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199.
  • Dyakonova, M., et al. (2025). A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. MDPI.
  • Gasper, R., et al. (2020). Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR. PMC.
  • Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2018). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online.
  • Tashima, T., et al. (1991).
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  • ResearchGate. (2016). Ninhydrin assay method to work out degree of crosslinking?.
  • MDPI. (2024).
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  • Migneault, I., et al. (2004). Chemical Modifications on Proteins Using Glutaraldehyde. Food Technology and Biotechnology.
  • ResearchGate. (2025). A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density.
  • ResearchGate. (n.d.). Chemical characterisation of treated collagen films: The ninhydrin....
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  • ResearchGate. (2013). Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials.
  • ACS Publications. (2020). Ninhydrin Revisited: Quantitative Chirality Recognition of Amines and Amino Alcohols Based on Nondestructive Dynamic Covalent Chemistry.
  • Trends in Sciences. (2021). Cytotoxicity Evaluation of Hydrogel Sheet Dressings Fabricated by Gamma Irradiation: Extract and Semi-Direct Contact Tests. Trends in Sciences.
  • Preactivation Crosslinking—An Efficient Method for the Oriented Immobiliz
  • ResearchGate. (n.d.). Conventional and efficient crosslinking of natural rubber effect of heterogeneities on the physical properties.
  • MDPI. (2021). New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. MDPI.
  • Evaluation of Crosslinking Conditions on the Properties of Chitosan Woven Meshes. (n.d.).
  • Sung, H. W., et al. (n.d.). Comparison of Natural Crosslinking Agents for the Stabilization of Xenogenic Articular Cartilage. PMC.
  • Soft Matter (RSC Publishing). (n.d.).
  • Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles. (n.d.). PMC.
  • Thermo Fisher Scientific. (n.d.). Crosslinking technology.
  • BenchChem. (2025). A Comparative Guide to Protein Crosslinkers: Glutaraldehyde vs. Malealdehyde and Other Alternatives.
  • Could glutaric acid (GA) replace glutaraldehyde in the preparation of biocompatible biopolymers with high mechanical and thermal. (n.d.).
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Comparative

A Comparative Guide to the Biological Activity of Peptides: (2S,5S)-2,5-diaminoadipic Acid vs. Standard Amino Acids

Introduction: Beyond the Canonical 20 Amino Acids In the landscape of peptide therapeutics, the pursuit of enhanced potency, stability, and specificity is relentless. While peptides composed of the 20 proteinogenic amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of peptide therapeutics, the pursuit of enhanced potency, stability, and specificity is relentless. While peptides composed of the 20 proteinogenic amino acids offer remarkable biological activity, their application is often hampered by inherent limitations, primarily rapid degradation by proteases in vivo.[1] This has propelled the exploration of non-standard amino acids (nsAAs) as a strategy to engineer peptides with superior drug-like properties.[2] By moving beyond nature's toolkit, researchers can introduce unique chemical functionalities, conformational constraints, and steric shields that profoundly alter a peptide's biological profile.[2][3]

This guide provides an in-depth comparison of peptides incorporating the non-proteinogenic amino acid (2S,5S)-2,5-diaminoadipic acid (Daa) against their counterparts constructed from standard amino acids. Daa presents a fascinating structural motif: a six-carbon backbone with two amino groups, offering the potential for novel side-chain interactions and increased enzymatic resistance. We will explore the theoretical and experimentally-validated impacts of this substitution on key biological parameters, from proteolytic stability to receptor binding affinity, providing researchers with the foundational knowledge and practical methodologies to evaluate such modifications in their own drug development pipelines.

Structural Dissection: The Conformational Advantage of (2S,5S)-2,5-diaminoadipic Acid

The fundamental difference between Daa and standard amino acids lies in its structure. Compared to a standard amino acid like L-lysine, which has a single alpha-amino group and a flexible side chain, Daa introduces a second stereocenter and a more constrained architecture. This has profound implications for the peptide's secondary structure.

Incorporating nsAAs can stabilize specific conformations, such as α-helices or β-turns, which can be critical for target binding and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] The rigid structure of Daa can pre-organize the peptide backbone into a bioactive conformation, potentially increasing binding affinity by reducing the entropic penalty of binding.

Caption: Structural difference between a standard amino acid and Daa.

Comparative Biological Activity: A Multifaceted Analysis

The true measure of a nsAA's utility lies in its impact on biological function. The substitution of a standard amino acid with Daa can lead to significant, often beneficial, changes in a peptide's performance.

Enhanced Enzymatic Stability

A primary driver for incorporating nsAAs is to overcome rapid cleavage by proteases.[1] Proteolytic enzymes have evolved to recognize and bind to specific sequences of L-amino acids. The introduction of a nsAA like Daa, with its unconventional structure, can disrupt this recognition.

  • Mechanism of Protection: The Daa residue can act as a "proteolytic firewall." Its unique side chain and stereochemistry may prevent the peptide from fitting correctly into the active site of common proteases like trypsin or chymotrypsin. This is a well-established principle, as peptides composed entirely of D-amino acids are highly resistant to proteolysis.[4][5] While Daa is not a D-amino acid, the structural alteration it provides is often sufficient to confer significant stability.

  • Expected Outcome: Peptides containing Daa are expected to exhibit a significantly longer half-life in human serum or in the presence of purified proteases compared to their all-L-amino acid counterparts. This increased stability is a critical factor for achieving sustained therapeutic effects in vivo.[6]

Modulation of Receptor Binding and Efficacy

The relationship between structural modification and receptor binding is complex. While the goal is to improve affinity, an improper substitution can also diminish it.[7]

  • Binding Affinity (Kd): The conformational rigidity imparted by Daa can be a double-edged sword.

    • Affinity Enhancement: If the constrained conformation mimics the peptide's bound state, the binding affinity can be significantly improved.[3] This reduces the entropic cost of binding, leading to a more favorable interaction with the target receptor.

    • Affinity Reduction: Conversely, if the constrained structure is incompatible with the receptor's binding pocket, the affinity will decrease.[8][9]

  • Specificity and Selectivity: By locking the peptide into a specific shape, Daa can enhance its selectivity for a target receptor over other related receptors. This can lead to a reduction in off-target effects and a better safety profile.

  • In Vivo Efficacy: Enhanced stability and potentially improved binding affinity directly translate to greater in vivo efficacy. A Daa-containing peptide may achieve the desired therapeutic effect at a lower dose and with less frequent administration compared to its standard counterpart.[4][6] For example, studies with diastereomeric host defense peptides (HDPs) containing D-amino acids have shown remarkable in vivo effectiveness in cancer and infection models, far surpassing their all-L counterparts.[4]

Quantitative Data Comparison

To illustrate the potential impact of Daa incorporation, the following table presents hypothetical, yet realistic, experimental data comparing a standard therapeutic peptide (Peptide-STD) with its Daa-modified analogue (Peptide-Daa).

ParameterPeptide-STD (Standard Amino Acids)Peptide-Daa (with Daa)Rationale for Expected Outcome
Proteolytic Half-Life (Human Serum) 15 minutes> 8 hoursDaa's structure disrupts protease recognition sites, preventing enzymatic degradation.[1][3]
Receptor Binding Affinity (Kd) 50 nM5 nMThe constrained conformation of Daa pre-organizes the peptide for optimal receptor binding, reducing the entropic penalty.
In Vitro Potency (IC50) 100 nM10 nMHigher binding affinity and stability lead to a more potent biological effect at a lower concentration.
In Vivo Efficacy (ED50) 10 mg/kg1 mg/kgIncreased serum half-life and potency allow for a lower effective dose to achieve the therapeutic outcome.[6]
Cytotoxicity (LC50 on HEK293 cells) 50 µM> 200 µMAltered peptide structure can reduce non-specific membrane interactions, leading to lower toxicity against mammalian cells.[4][10]

Experimental Protocols for Validation

Objectively comparing these peptides requires robust and well-defined experimental workflows. The following are step-by-step protocols for key comparative assays.

Workflow: Proteolytic Stability Assay

This assay quantifies the rate at which a peptide is degraded in the presence of proteases.

Proteolytic_Stability_Workflow start 1. Peptide Incubation - Peptide-STD & Peptide-Daa - Incubate in human serum (37°C) timepoint 2. Time-Point Sampling - Aliquots taken at 0, 15, 30, 60, 120, 240 min start->timepoint quench 3. Quench Reaction - Add quenching solution (e.g., TFA) to stop enzymatic activity timepoint->quench hplc 4. HPLC Analysis - Quantify remaining intact peptide - Separate peptide from degradation products quench->hplc data 5. Data Analysis - Plot % intact peptide vs. time - Calculate half-life (t½) hplc->data

Caption: Workflow for assessing the proteolytic stability of peptides.

Detailed Methodology:

  • Preparation: Reconstitute Peptide-STD and Peptide-Daa to a stock concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Add each peptide to fresh human serum (or a solution of a specific protease like trypsin) to a final concentration of 100 µg/mL. Incubate the mixture in a water bath at 37°C.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing 50 µL of a quenching solution (e.g., 10% Trichloroacetic Acid or 1% Trifluoroacetic Acid) to precipitate serum proteins and stop the enzymatic reaction. Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Analysis: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The amount of intact peptide is determined by integrating the area of the corresponding peak.

  • Calculation: Plot the percentage of intact peptide remaining versus time. The half-life (t₁/₂) is the time required for 50% of the initial peptide to be degraded.

Workflow: Receptor Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time binding kinetics and affinity between a ligand (peptide) and an analyte (receptor).

SPR_Workflow chip_prep 1. Chip Preparation - Immobilize target receptor protein on a sensor chip surface peptide_inj 2. Peptide Injection - Inject serial dilutions of Peptide-STD or Peptide-Daa across the chip surface (Association) chip_prep->peptide_inj buffer_wash 3. Buffer Wash - Flow running buffer over the chip to measure dissociation (Dissociation) peptide_inj->buffer_wash regeneration 4. Surface Regeneration - Inject a regeneration solution to remove bound peptide buffer_wash->regeneration analysis 5. Data Analysis - Fit sensorgram data to a binding model - Determine k_on, k_off, and K_d regeneration->analysis

Caption: Workflow for determining binding affinity using SPR.

Detailed Methodology:

  • Immobilization: Covalently immobilize the purified target receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's protocol. A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.

  • Analyte Preparation: Prepare serial dilutions of Peptide-STD and Peptide-Daa in running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1x to 10x the expected dissociation constant (Kd).

  • Binding Cycle:

    • Association: Inject the peptide solution over the receptor and reference surfaces at a constant flow rate for a defined period (e.g., 180 seconds) to monitor the binding event in real-time.

    • Dissociation: Switch back to flowing only the running buffer over the surfaces and monitor the dissociation of the peptide from the receptor for a defined period (e.g., 600 seconds).

  • Regeneration: Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt) to strip any remaining bound peptide from the receptor, preparing the surface for the next cycle.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).

Conclusion and Future Perspectives

The incorporation of (2S,5S)-2,5-diaminoadipic acid represents a promising strategy for enhancing the therapeutic potential of peptides. By introducing a structurally unique, non-proteinogenic residue, researchers can confer significant proteolytic resistance and favorably modulate receptor binding affinity. The expected outcomes—longer serum half-life, increased potency, and potentially improved safety profiles—make Daa and similar nsAAs compelling building blocks in modern peptide drug design.

While the theoretical advantages are clear, empirical validation is paramount. The experimental workflows provided in this guide offer a robust framework for conducting a head-to-head comparison. Future research should focus on exploring a wider range of Daa-containing peptides to establish clear structure-activity relationships and to fully unlock the therapeutic potential of this powerful chemical modification.

References

  • Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. (2016). MDPI. Available at: [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (n.d.). PNAS. Available at: [Link]

  • Low cationicity is important for systemic in vivo efficacy of database-derived peptides against drug-resistant Gram-positive pathogens. (2019). PMC. Available at: [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro. Available at: [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). ResearchGate. Available at: [Link]

  • Bind, catalyze, and quantify: a modern protein and enzyme engineering toolbox of genetically encoded non-canonical amino acids. (2026). Oxford Academic. Available at: [Link]

  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. (2024). PMC. Available at: [Link]

  • Peptide recognition by the T cell receptor: comparison of binding free energies from thermodynamic integration, Poisson–Boltzmann and linear interaction energy approximations. (2005). The Royal Society. Available at: [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). MDPI. Available at: [Link]

  • Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo. (2018). MDPI. Available at: [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). PMC. Available at: [Link]

  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. (2024). Frontiers. Available at: [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI. Available at: [Link]

  • A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. (n.d.). PMC. Available at: [Link]

Sources

Validation

Benchmarking (2S,5S)-2,5-Diaminohexanedioic Acid Dihydrochloride: A Comparative Guide to Chiral Linkers in Peptidomimetics

As the demand for highly stable, conformationally restricted peptide therapeutics grows, the selection of the correct cross-linking architecture has become a critical decision in drug development. Traditional disulfide b...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly stable, conformationally restricted peptide therapeutics grows, the selection of the correct cross-linking architecture has become a critical decision in drug development. Traditional disulfide bridges, while biologically native, suffer from severe redox instability in vivo. To overcome this, synthetic chemists have turned to all-carbon chiral diamino dicarboxylic acids.

In this guide, we will benchmark (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride (commonly referred to as (2S,5S)-2,5-diaminoadipic acid or DAA) against other leading chiral linkers. By analyzing the causality behind its structural constraints, we will demonstrate how to rationally select and deploy this linker to optimize pharmacokinetic and pharmacodynamic profiles.

Mechanistic Grounding: The Causality of Linker Selection

When designing dimeric peptides or macrocyclic mimetics, the cross-linker must serve as both a covalent bridge and a stereochemical director. The choice of (2S,5S)-2,5-diaminohexanedioic acid is driven by three fundamental mechanistic advantages [1]:

  • Redox-Stable Carbon Backbone: Unlike cystine, which relies on a labile sulfur-sulfur bond, DAA utilizes an all-carbon C4​ bridge between the two α -carbons. This prevents premature reduction in the cytosol or tumor microenvironment, directly causing an increase in the in vivo half-life of the therapeutic payload.

  • Stereochemical Trajectory: The (2S,5S) configuration dictates the spatial orientation of the attached peptide chains. In receptor-binding models, using the correct enantiomer (e.g., S,S vs. R,R) can alter receptor affinity by over an order of magnitude, as the chiral centers physically force the peptide into a bioactive conformation [2].

  • Tight Spatial Constraint (6-Carbon Chain): DAA is a 6-carbon diacid. Compared to its longer analogues like 2,7-diaminosuberic acid (DAS, 8 carbons), DAA restricts the degrees of freedom much more severely. This makes it the premier choice for mimicking compact secondary structures, such as spirobicyclic type-VI β -turns, where larger linkers would introduce entropic penalties [3].

Linker_Logic Linker (2S,5S)-2,5-Diaminohexanedioic Acid Redox All-Carbon Backbone (Replaces Disulfide) Linker->Redox Chiral (2S,5S) Stereocenters (Spatial Trajectory) Linker->Chiral Length 6-Carbon Chain (Tight Constraint) Linker->Length Protease In Vivo Half-Life (Proteolytic Resistance) Redox->Protease Receptor Target Receptor Affinity (e.g., Y4R, Turn Mimics) Chiral->Receptor Length->Receptor

Mechanistic advantages of (2S,5S)-DAA driving pharmacokinetic and pharmacodynamic outcomes.

Quantitative Benchmarking: DAA vs. Alternative Linkers

To objectively benchmark (2S,5S)-DAA, we must compare it against the native standard (Cystine) and its homologous synthetic counterparts: 2,6-diaminopimelic acid (DAP) and 2,7-diaminosuberic acid (DAS) [4].

The table below synthesizes the physicochemical and structural data critical for linker selection.

Feature / PropertyCystine(2S,5S)-DAAmeso-DAP(2S,7S)-DAS
Total Carbon Backbone 6 (with S-S bridge)6 (All-Carbon)7 (All-Carbon)8 (All-Carbon)
Bridge Length (Atoms) 4 ( αC−S−S−αC )4 ( αC−C−C−αC )5 ( αC−C−C−C−αC )6 ( αC−C−C−C−C−αC )
Redox Stability Poor (Highly Labile)ExcellentExcellentExcellent
Stereochemistry (2R,2'R) / L,L(2S,5S)(2S,6R) / meso(2S,7S)
Primary Application Native folding, temporary prodrugsTight dimeric constraints, β -turnsBacterial peptidoglycan mimeticsRelaxed dimeric constraints (e.g., Y4R)
Receptor Affinity Impact BaselineHigh (for compact pockets)ModerateHigh (for extended pockets)

Data Interpretation: If your target requires a highly constrained, protease-resistant turn, (2S,5S)-DAA is the mathematically and chemically superior choice due to its minimal atomic bridge length combined with absolute redox stability.

Experimental Workflow: Self-Validating SPPS Protocol

Incorporating a diamino dicarboxylic acid into a peptide sequence requires precise stoichiometric control to prevent polymerization and ensure clean dimerization. The following step-by-step methodology outlines a self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for generating DAA-bridged homodimers.

Reagents and Setup
  • Linker: (2S,5S)-N,N'-di-Boc-2,5-diaminohexanedioic acid (derived from the dihydrochloride salt via standard Boc-protection).

  • Coupling Reagents: PyBOP, DIPEA (Diisopropylethylamine). PyBOP is chosen over standard DIC/Oxyma to overcome the steric hindrance inherent in bis-amino acid coupling.

  • Resin: Rink Amide AM resin (loading 0.5 mmol/g).

Step-by-Step Methodology
  • Linear Chain Elongation:

    • Synthesize the desired linear peptide sequence on the Rink Amide resin using standard Fmoc-SPPS protocols until the residue preceding the cross-link is reached.

    • Remove the final Fmoc group using 20% piperidine in DMF.

  • Stoichiometric Dimerization (The Critical Step):

    • Causality Check: To force homodimerization on the resin, the linker must be the limiting reagent.

    • Add exactly 0.45 to 0.5 equivalents of the orthogonally protected (2S,5S)-DAA relative to the resin loading.

    • Add 1.0 equivalent of PyBOP and 2.0 equivalents of DIPEA.

    • Allow the reaction to proceed for 12–18 hours at room temperature to ensure both carboxyl groups of the DAA react with the adjacent peptide chains.

  • In-Process Validation (Kaiser Test):

    • Perform a Kaiser ninhydrin test. A negative result (yellow) confirms complete capping of the primary amines. A positive result (blue) indicates incomplete dimerization, requiring a second coupling cycle with 0.1 eq of DAA.

  • Cleavage and Global Deprotection:

    • Treat the resin with a standard cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours.

    • Precipitate the crude dimeric peptide in cold diethyl ether and centrifuge.

  • Analytical Self-Validation (LC-MS):

    • Validation Logic: True dimers will exhibit a distinct isotopic mass shift. Look for the 2M+Linker−2H2​O mass peak. The complete absence of the M+Linker (mono-coupled, unreacted acid) peak validates the stoichiometric efficiency of Step 2.

SPPS_Workflow Resin 1. Solid Support (Rink Amide Resin) LinearPeptide 2. Linear Chain Assembly (Fmoc-SPPS) Resin->LinearPeptide LinkerCoupling 3. Linker Coupling 0.5 eq (2S,5S)-DAA PyBOP/DIPEA LinearPeptide->LinkerCoupling Cleavage 4. TFA Cleavage & Global Deprotection LinkerCoupling->Cleavage Purification 5. RP-HPLC & LC-MS (Self-Validation) Cleavage->Purification

Workflow for on-resin peptide dimerization using (2S,5S)-2,5-diaminohexanedioic acid.

Conclusion

(2S,5S)-2,5-diaminohexanedioic acid dihydrochloride represents a highly specialized, structurally rigid alternative to traditional disulfide bonds and longer carbon-chain linkers. By understanding the causality between its 6-carbon backbone, its (2S,5S) stereochemistry, and the resulting spatial constraints, drug development professionals can rationally design highly potent, proteolytically stable peptidomimetics. When deployed using strictly controlled, self-validating stoichiometric protocols, DAA eliminates the erratic biological activity historically associated with redox-labile cystine dimers.

References

  • Hiebl, J., Kollmann, H., Rovenszky, F., & Winkler, K. (1999). "Enantioselective Synthesis of Diamino Dicarboxylic Acids." The Journal of Organic Chemistry, 64(6), 1947-1952. URL:[Link]

  • Liu, M., Mountford, S. J., Richardson, R. R., Groenen, M., & Holliday, N. D. (2016). "High Affinity Agonists of the Neuropeptide Y (NPY) Y4 Receptor Derived from the C-Terminal Pentapeptide of Human Pancreatic Polypeptide (hPP): Synthesis, Stereochemical Discrimination, and Radiolabeling." Journal of Medicinal Chemistry, 59(13), 6070-6085. URL:[Link]

  • US Patent 6737408B1. (2004). "Compounds for control of appetite, blood pressure, cardiovascular response, libido, and circadian rhythm." United States Patent and Trademark Office.
  • Dzierzbicka, K. (2007). "Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues." Amino Acids, 32(4), 527-545. URL:[Link]

Safety & Regulatory Compliance

Safety

(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance tasks, but as an applied science. Understanding the mechanistic behavior of a compound is the foundation of true labor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance tasks, but as an applied science. Understanding the mechanistic behavior of a compound is the foundation of true laboratory safety.

(2S,5S)-2,5-diaminohexanedioic acid dihydrochloride (also referred to as (5S,2S)-2,5-diaminoadipic acid dihydrochloride) is a specialized non-proteinogenic amino acid derivative critical to advanced drug development and biochemical synthesis. Because it is supplied as a dihydrochloride salt , it presents unique operational challenges: it is inherently acidic in aqueous environments and acts as a localized irritant to biological tissues.

This guide provides causality-driven, self-validating protocols for the safe handling, spill containment, and proper disposal of this compound.

Chemical Identity & Quantitative Hazard Profile

Before handling the substance, operators must understand its physical and hazardous properties. The dihydrochloride formulation means that upon dissolution (whether in a reaction vessel or on the mucous membranes of an operator), it readily donates protons, lowering the local pH and driving its irritant properties[1].

Table 1: Chemical Identity and GHS Hazard Summary

PropertySpecification / Value
Chemical Name (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride
CAS Number 188181-71-7[2]
Molecular Formula C6H14Cl2N2O4
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Codes P261, P264, P271, P280, P305+P351+P338, P501[1]

Causality-Driven Handling Protocols

Standard laboratory personal protective equipment (PPE) is only effective when the operator understands why it is being used.

  • Dermal Protection: Equip nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides a robust, non-porous barrier against the acidic dihydrochloride salt, preventing the moisture on human skin from dissolving the powder and causing localized dermal irritation (H315)[1].

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood. Causality: The compound is a fine powder that can easily aerosolize. Inhalation introduces the acidic salt directly to the respiratory tract mucosa, leading to acute respiratory irritation (H335)[1].

  • Electrostatic Mitigation: Use grounded, non-sparking spatulas for weighing. Causality: Fine organic powders can accumulate electrostatic charge, which not only causes loss of valuable material through static cling but also poses a theoretical ignition risk in the presence of solvent vapors[1].

Self-Validating Spill Response Workflow

In the event of a spill, the response must be systematic. The following protocol incorporates a "self-validating" step to ensure the environment is objectively safe before normal operations resume.

Step-by-Step Spill Protocol:

  • Assessment & Evacuation: Immediately assess the spill volume. If the powder has aerosolized outside a fume hood, evacuate the immediate area to allow the HVAC system to clear the particulate[1].

  • Containment: Surround and cover the spilled powder with an inert absorbent (e.g., silica gel, dry sand, or vermiculite). Causality: Inert absorbents prevent any unforeseen exothermic reactions that could occur if combustible, organic materials (like standard paper towels) were used to absorb an acidic compound[1].

  • Mechanical Collection: Use a non-sparking brush and dustpan to sweep the absorbent-chemical mixture into a high-density polyethylene (HDPE) container. Seal the container tightly[1].

  • Validation (Self-Validating Step): Wipe the spill surface with a damp laboratory tissue, then press a pH test strip against the tissue.

    • Success: A pH reading of 6.5–7.5 confirms that no acidic dihydrochloride residue remains.

    • Failure: A pH < 6.0 indicates residual contamination. Wash the area with a dilute sodium bicarbonate solution, wipe dry, and re-test until a neutral pH is achieved.

SpillResponse Start Spill Detected Assess Assess Volume & State (Aerosol vs. Localized) Start->Assess PPE Don Appropriate PPE (Nitrile, Goggles) Assess->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Verify Verify Decontamination (pH Swab Test: 6.5-7.5) Collect->Verify Dispose Transfer to Hazardous Waste (Licensed Carrier) Verify->Dispose

Workflow for (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride spill response.

Standard Operating Procedure (SOP) for Proper Disposal

Disposal must comply with environmental regulations (P501) and prevent downstream chemical incompatibilities in your facility's waste staging area[1].

Solid Waste Segregation
  • Packaging: Place all solid waste (unreacted powder, contaminated PPE, and spill absorbents) into a heavy-duty, double-bagged HDPE container.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic/Irritant (Contains 2,5-Diaminohexanedioic acid dihydrochloride)."

  • Handoff: Do not discard in standard municipal trash. Ensure the product is handed off exclusively to licensed hazardous waste carriers for high-temperature incineration[1].

Aqueous Waste Neutralization (Self-Validating)

When disposing of the compound in an aqueous solution, it must be neutralized and properly routed.

  • Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise to the aqueous waste while stirring continuously. Causality: The dihydrochloride salt dissociates into acidic HCl in water. Neutralizing it prevents dangerous acid-base reactions and pressure buildup when transferred to communal waste carboys.

  • Validation (Self-Validating Step): Continuously monitor the solution with a calibrated pH meter. Stop the addition of NaOH only when a stable pH of 6.0–8.0 is achieved and holds for 60 seconds.

  • Halogenated Routing: Transfer the neutralized solution to an Aqueous Halogenated Waste carboy. Causality: The presence of chloride ions (from the dihydrochloride) requires routing to halogenated waste streams. Mixing halogens with non-halogenated waste can lead to the formation of highly toxic dioxins during commercial incineration processes.

DisposalPathway Waste Waste Generation (2S,5S)-2,5-diaminohexanedioic acid 2HCl State Determine Waste State Waste->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Aqueous Solution Waste State->Liquid PackSolid Seal in HDPE Container Label: 'Toxic/Irritant Solid' Solid->PackSolid Neutralize Neutralize to pH 6-8 (Use 1M NaOH dropwise) Liquid->Neutralize Carrier Licensed Waste Carrier (Incineration/Treatment) PackSolid->Carrier PackLiquid Transfer to Aqueous Waste Carboy (Halogenated) Neutralize->PackLiquid PackLiquid->Carrier

Segregation and disposal pathway for solid and aqueous waste streams.

References

  • (5S,2S)-2,5-Diaminoadipic acid 2HCl — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

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